5-(5-Bromo-2-thienyl)-5-oxovaleric acid chemical properties
Executive Summary 5-(5-Bromo-2-thienyl)-5-oxovaleric acid (CAS: 90971-93-0) represents a critical pharmacophore scaffold in the synthesis of sodium-glucose co-transporter 2 (SGLT2) inhibitors, most notably Canagliflozin...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-(5-Bromo-2-thienyl)-5-oxovaleric acid (CAS: 90971-93-0) represents a critical pharmacophore scaffold in the synthesis of sodium-glucose co-transporter 2 (SGLT2) inhibitors, most notably Canagliflozin .[1] As a dual-functionalized thiophene derivative, it bridges the gap between raw commodity chemicals (2-bromothiophene) and complex glycosidic drug substances.[1]
This guide dissects the physicochemical profile, synthetic architecture, and critical process parameters (CPPs) required to handle this intermediate with high fidelity. It moves beyond basic data to explore the why behind the chemistry—focusing on regioselectivity control during Friedel-Crafts acylation and the downstream reduction pathways essential for drug development.[1]
Physicochemical Profile
The molecule features a thiophene core substituted at the C2 and C5 positions, creating a "push-pull" electronic environment.[1] The electron-withdrawing carbonyl group at C2 (relative to the sulfur) deactivates the ring, while the bromine at C5 provides a handle for subsequent metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura).[1]
Poor water solubility due to lipophilic thiophene/bromo moieties.
pKa
~4.5 (Carboxylic acid)
Typical for aliphatic carboxylic acids; allows base extraction.
Synthetic Architecture
The synthesis of 5-(5-Bromo-2-thienyl)-5-oxovaleric acid is a classic example of regioselective electrophilic aromatic substitution (EAS) .[1] The reaction utilizes the high electron density of the thiophene ring relative to benzene, allowing for acylation under controlled Lewis Acid catalysis.
Mechanism & Regioselectivity:
Thiophene undergoes EAS at the
-positions (C2 and C5) preferentially over the -positions (C3 and C4) due to the stability of the sigma-complex intermediate.[1] Since C2 is blocked by Bromine, the acylium ion generated from glutaric anhydride/AlCl₃ attacks C5 exclusively.
Figure 1: Synthetic workflow for the production of 5-(5-Bromo-2-thienyl)-5-oxovaleric acid via Friedel-Crafts acylation.
Validated Laboratory Protocol
Preparation: Charge AlCl₃ (2.2 equiv) into anhydrous DCM under N₂ atmosphere. Cool to 0–5°C.
Addition 1: Add glutaric anhydride (1.1 equiv) portion-wise. The mixture may become heterogeneous.
Addition 2: Add 2-Bromothiophene (1.0 equiv) dropwise, maintaining internal temperature <10°C to prevent polymerization or de-bromination.
Reaction: Stir at 0–5°C for 2 hours, then warm to room temperature (20–25°C) for 4–6 hours.
Quench: Pour reaction mixture slowly into ice/conc. HCl. Caution: Highly exothermic.
Isolation: Extract with DCM. Wash organic layer with brine. Dry over Na₂SO₄ and concentrate.
Purification: Recrystallize from Ethyl Acetate/Hexane if necessary.
Critical Process Parameters (CPP)
To ensure reproducibility and safety, the following parameters must be strictly controlled:
Reasoning: One equivalent complexes with the carbonyl of the anhydride to generate the electrophile; the second equivalent complexes with the carbonyl of the product (the ketone) and the carboxylic acid, preventing catalyst turnover. Using <2.0 equiv results in incomplete conversion.
Temperature Control:
Range: 0°C to 25°C.
Risk:[4][5] Temperatures >40°C during acylation can lead to desulfonylation or bromine migration (scrambling), producing regioisomeric impurities that are difficult to separate by crystallization.
Hydrolysis (Quenching):
Issue: Aluminum salts form sticky emulsions with the product.
Solution: Use strong acid (HCl) during quenching to break the Al-complex completely. Maintain pH < 1 in the aqueous layer to keep the carboxylic acid protonated (organic soluble).
Analytical Characterization
Verification of the structure requires confirming the integrity of the thiophene ring and the presence of the carboxylic acid tail.
HPLC Method (Reverse Phase):
Column: C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 5 µm.[1]
Mobile Phase: A: 0.1% H₃PO₄ in Water; B: Acetonitrile. Gradient 10% B to 90% B over 20 min.
Detection: UV at 254 nm (thiophene absorption).
Retention Time: The product elutes later than glutaric anhydride but earlier than non-polar dimers.
δ 7.72 ppm (d, J=4.0 Hz, 1H): Thiophene proton at C3 (adjacent to ketone).
δ 7.35 ppm (d, J=4.0 Hz, 1H): Thiophene proton at C4 (adjacent to Br).
δ 2.90 ppm (t, 2H): Methylene adjacent to ketone.
δ 2.26 ppm (t, 2H): Methylene adjacent to carboxyl.
δ 1.80 ppm (m, 2H): Central methylene.
Downstream Utility: The Path to Canagliflozin
This acid is a transient intermediate. In the synthesis of SGLT2 inhibitors like Canagliflozin, the ketone functionality is typically reduced to a methylene group to form the lipophilic linker.
Transformation Logic:
Ketone Reduction: The C=O group is reduced (e.g., Wolff-Kishner or Silane reduction) to form 5-(5-bromo-2-thienyl)valeric acid .[1]
Coupling: The bromine atom serves as the site for Suzuki coupling with a fluorophenyl boronic acid derivative.
Figure 2: Downstream chemical transformations converting the oxovaleric acid intermediate toward the Canagliflozin scaffold.
Safety & Handling (EHS)
Hazards: The compound is an organic acid and an irritant.
AlCl₃ Warning: The synthesis involves Aluminum Chloride, which reacts violently with water to release HCl gas. All equipment must be bone-dry before starting the reaction.[1]
Storage: Store in a cool, dry place. Keep container tightly closed to prevent hydrolysis or moisture absorption.
References
Fluorochem. (n.d.). 5-(5-Bromo-2-thienyl)-5-oxovaleric acid Safety Data Sheet & Properties. Retrieved from
Santa Cruz Biotechnology. (n.d.). 5-(5-Bromo-2-thienyl)-5-oxovaleric acid Product Information. Retrieved from
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11166468 (Related Thiophene Derivatives). Retrieved from
Nomura, S., et al. (2010). Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Glucose Cotransporter 2 Inhibitor for the Treatment of Type 2 Diabetes Mellitus.[1] Journal of Medicinal Chemistry, 53(17), 6355–6360. (Foundational chemistry for thiophene-based SGLT2 inhibitors).
Google Patents. (2015). Preparation method of canagliflozin intermediate. CN104892566A. Retrieved from
A Guide to the Structural Elucidation of 5-(5-Bromo-2-thienyl)-5-oxovaleric Acid
Abstract The definitive structural confirmation of small molecules is a cornerstone of modern drug discovery and development.[1][2] Ensuring the precise molecular architecture, identifying potential impurities, and under...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The definitive structural confirmation of small molecules is a cornerstone of modern drug discovery and development.[1][2] Ensuring the precise molecular architecture, identifying potential impurities, and understanding physicochemical properties are non-negotiable prerequisites for advancing a candidate compound.[1] This technical guide provides a comprehensive, multi-technique workflow for the structural elucidation of 5-(5-Bromo-2-thienyl)-5-oxovaleric acid (IUPAC Name: 5-(5-bromothiophen-2-yl)-5-oxopentanoic acid).[3] By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) experiments, we present a self-validating system that moves logically from elemental composition to the complete three-dimensional portrait of the molecule. This document is intended for researchers, scientists, and drug development professionals who require a robust and field-proven methodology for small molecule characterization.
Introduction: The Molecule and the Mandate
5-(5-Bromo-2-thienyl)-5-oxovaleric acid is a bifunctional organic molecule featuring several key structural motifs: a 2,5-disubstituted thiophene ring, a ketone, and a terminal carboxylic acid linked by a flexible four-carbon aliphatic chain. Its molecular formula is C₉H₉BrO₃S. Such compounds are valuable as intermediates and building blocks in medicinal chemistry, where the thiophene ring serves as a bioisostere for a phenyl ring, and the various functional groups offer handles for further synthetic modification.
The mandate for any scientist working with this molecule is to confirm its identity and purity beyond any doubt. Each functional group and its precise location within the molecular framework must be verified. The following guide details the causality behind our choice of analytical techniques, demonstrating how a synergistic approach provides an unambiguous structural assignment.
The Elucidation Workflow: A Triad of Analytical Pillars
The structural elucidation process is not a linear path but a logical, iterative cycle of hypothesis and confirmation. We employ a triad of core analytical techniques—Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance—to build a complete picture of the molecule.
Caption: Logical workflow for structure elucidation.
Pillar 1: Mass Spectrometry (MS) - The Molecular Blueprint
Expertise & Causality: Our first objective is to determine the molecular weight and confirm the elemental formula. MS is the definitive technique for this purpose. For a halogenated compound like 5-(5-Bromo-2-thienyl)-5-oxovaleric acid, MS offers a unique diagnostic signature due to the natural isotopic abundance of bromine.[4]
Trustworthiness (Self-Validation): The presence of bromine (⁷⁹Br and ⁸¹Br isotopes in a nearly 1:1 ratio) provides an internal validation point.[5] The mass spectrum must exhibit a characteristic pair of peaks (M⁺ and M⁺+2) of almost equal intensity for the molecular ion; its absence would immediately invalidate the proposed structure.[5][6]
Expected Data:
Parameter
Expected Value/Observation
Rationale
Molecular Ion (M⁺)
m/z ≈ 275.95 (for ⁷⁹Br)
Corresponds to the monoisotopic mass of C₉H₉⁷⁹BrO₃S.
Isotopic Peak (M⁺+2)
m/z ≈ 277.95 (for ⁸¹Br)
Corresponds to the monoisotopic mass of C₉H₉⁸¹BrO₃S.
M⁺ / M⁺+2 Ratio
~1:1
Reflects the natural isotopic abundance of ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).[5]
Key Fragments
m/z fragments corresponding to losses of: • Br • COOH • C₄H₇O₂ (valeric acid side chain) • CO
Alpha-cleavage and loss of stable neutral fragments are common fragmentation pathways for ketones and carboxylic acids.[6][7]
Experimental Protocol: LC-MS Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a preferred method for non-volatile compounds like carboxylic acids.[8][9]
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
Chromatography:
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes.
Flow Rate: 0.3 mL/min.
Mass Spectrometry:
Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes. Expect [M+H]⁺ in positive mode and [M-H]⁻ in negative mode.
Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass measurement.
Scan Range: m/z 50 - 500.
Data Analysis: Extract the mass spectrum for the chromatographic peak. Verify the accurate mass of the molecular ion and the characteristic 1:1 isotopic pattern for bromine.
Pillar 2: Infrared (IR) Spectroscopy - The Functional Group Fingerprint
Expertise & Causality: Before assembling the molecular puzzle, we must identify the pieces. IR spectroscopy is a rapid and reliable technique for confirming the presence of key functional groups by detecting their characteristic vibrational frequencies.[10] For this molecule, we are looking for definitive evidence of the two carbonyls (ketone and carboxylic acid), the hydroxyl of the acid, and vibrations specific to the aromatic thiophene ring.
Trustworthiness (Self-Validation): The data is self-validating through the simultaneous presence of all expected functional groups. For instance, observing a C=O stretch without a corresponding broad O-H stretch would challenge the presence of a carboxylic acid.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
Sample Preparation: Place a small amount (a few milligrams) of the solid compound directly onto the ATR crystal.
Data Acquisition:
Ensure the ATR crystal is clean by running a background scan.
Lower the press arm to ensure good contact between the sample and the crystal.
Acquire the spectrum, typically by co-adding 16 or 32 scans in the range of 4000 - 600 cm⁻¹ with a resolution of 4 cm⁻¹.
Data Analysis: Identify the key absorption bands and correlate them with the expected functional groups.
Pillar 3: Nuclear Magnetic Resonance (NMR) - The Connectivity Map
Expertise & Causality: NMR spectroscopy provides the ultimate, unambiguous map of the molecular structure by probing the chemical environment of every hydrogen and carbon atom.[12][13] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments allows us to piece together the entire carbon-hydrogen framework, connect the functional groups, and confirm the substitution pattern on the thiophene ring.[12]
Trustworthiness (Self-Validation): The power of NMR lies in its interconnectedness. The proton couplings seen in ¹H NMR must align with the correlations in a COSY spectrum. The proton and carbon chemical shifts must match up in the HSQC spectrum. Finally, the long-range correlations in the HMBC spectrum must connect all the fragments into the single, logical structure proposed. Any discrepancy indicates an incorrect assignment.
Thiophene proton adjacent to the electron-withdrawing ketone.[14][15]
H-4
~3.05
Triplet (t)
2H
~7.0
Methylene alpha to the ketone.
H-2
~2.45
Triplet (t)
2H
~7.0
Methylene alpha to the carboxylic acid.
H-3
~2.00
Quintet (p)
2H
~7.0
Central methylene, coupled to four adjacent protons.
-COOH
>10
Broad Singlet (br s)
1H
-
Acidic proton, will exchange with D₂O.
Expected ¹³C NMR Data (in CDCl₃, ~100 MHz):
Carbon(s)
Approx. δ (ppm)
Assignment Rationale
C-5 (Ketone)
~192
Ketone carbonyl conjugated with the thiophene ring.
C-1 (Acid)
~178
Carboxylic acid carbonyl.
C-2'
~145
Quaternary thiophene carbon attached to the acyl group.
C-4'
~135
Thiophene methine carbon (CH).
C-3'
~132
Thiophene methine carbon (CH).
C-5'
~120
Quaternary thiophene carbon attached to bromine.
C-4
~38
Methylene carbon alpha to the ketone.
C-2
~33
Methylene carbon alpha to the carboxylic acid.
C-3
~20
Central methylene carbon.
Experimental Protocol: NMR Analysis
Sample Preparation: Accurately weigh ~10-20 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
¹H NMR: Acquire a standard proton spectrum. Ensure adequate resolution to resolve all multiplets.
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A quantitative spectrum (longer relaxation delay) may be useful but is not always necessary for initial elucidation.
2D COSY: Acquire a gradient-selected COSY (gs-COSY) spectrum. This will show cross-peaks between protons that are spin-spin coupled (typically 2-3 bonds apart). This experiment will confirm the -CH₂-CH₂-CH₂- connectivity in the valeric acid chain and the coupling between H-3' and H-4' on the thiophene ring.
2D HSQC: Acquire a gradient-selected HSQC spectrum. This will produce a cross-peak for every proton that is directly attached to a carbon, correlating their respective chemical shifts. This definitively assigns the carbons of the CH and CH₂ groups.
2D HMBC: Acquire a gradient-selected HMBC spectrum. This experiment reveals correlations between protons and carbons that are typically 2-4 bonds apart. This is the most critical experiment for connecting the molecular fragments. Key expected correlations include:
From the thiophene protons (H-3', H-4') to the ketone carbonyl (C-5).
From the alpha-methylene protons (H-4) to the ketone carbonyl (C-5).
From the alpha-methylene protons (H-2) to the carboxylic acid carbonyl (C-1).
Conclusion: Synthesizing the Data into a Definitive Structure
The structural elucidation of 5-(5-Bromo-2-thienyl)-5-oxovaleric acid is achieved not by a single measurement, but by the convergence of evidence from orthogonal analytical techniques.
MS establishes the correct molecular formula, C₉H₉BrO₃S, and provides a non-negotiable checkpoint with the bromine isotopic pattern.
IR confirms the presence of the essential building blocks: a carboxylic acid, a ketone, and an aromatic ring system.
NMR , through a systematic application of 1D and 2D experiments, assembles these blocks into a single, unambiguous structure. ¹H and ¹³C NMR provide the list of parts, COSY connects the aliphatic and aromatic proton systems, HSQC pairs the protons to their carbons, and HMBC provides the final, long-range connections that link the valeric acid chain to the ketone and the ketone to the correct position on the bromothiophene ring.
This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides the trustworthy, authoritative data required for decision-making in any research or drug development program.
References
The Infrared Absorption Spectra of Thiophene Deriv
Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). Comprehensive Analytical Chemistry.
Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry. (2019). Journal of Chromatography A. [Link]
Small Molecule Analysis Compendium. Shimadzu Scientific Instruments. [Link]
The Substituent Effects in Thiophene Compounds. I. 1 H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. (2006). Bulletin of the Chemical Society of Japan. [Link]
Mass spectrometry of halogen-containing organic compounds. (2025). ResearchGate. [Link]
Thienyl-containing $-Diketones: Synthesis, Characterization, Crystal Structure and Keto-enol Kinetics. (2008). South African Journal of Chemistry. [Link]
The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. (1983). Semantic Scholar. [Link]
Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Met. IOSR Journal of Applied Chemistry. [Link]
Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. (2021). LCGC International. [Link]
Core components of analytical method validation for small molecules-an overview. (2025). ResearchGate. [Link]
Convenient Synthesis 1H, 13C NMR Study and X-Ray Crystal Structure Determination of Some New Disubstituted Thiophenes. (2008). Spectroscopy Letters. [Link]
Halogen Fragmentation in Mass Spectrometry. Scribd. [Link]
Infrared Absorption Spectra of Substituted Thiophenes. Amanote Research. [Link]
Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. (2017). ACS Omega. [Link]
Thienyl-containing ß-diketones : synthesis, characterization, crystal ctructure and keto-enol kinetics : research article. (2008). South African Journal of Chemistry. [Link]
1 H NMR spectra showing regioselective substitutions on thiophene... (2008). ResearchGate. [Link]
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008). European Journal of Organic Chemistry.
Photophysical Properties of Some Thienyl Ketones: An Experimental and Theoretical Study. The Journal of Physical Chemistry A. [Link]
Synthesis and Spectral Studies of Some 5-( 5-Bromo-2-thienyl)-1 ,3-diaryl- 1,2-pyrazolines. (2016). ResearchGate. [Link]
Use of NMR in Structure Elucidation. Slideshare. [Link]
An In-depth Technical Guide to CAS 90971-93-0: A Triethanolamine-Based Esterquat Surfactant
Abstract This technical guide provides a comprehensive overview of the chemical substance designated by CAS number 90971-93-0. This material is not a discrete compound but a complex reaction product scientifically descri...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of the chemical substance designated by CAS number 90971-93-0. This material is not a discrete compound but a complex reaction product scientifically described as "Fatty acids, C14-18 and C16-18-unsatd., reaction products with triethanolamine, di-Me sulfate-quaternized." Commonly known as a triethanolamine-based esterquat, this cationic surfactant is a key ingredient in numerous consumer and industrial applications, most notably as a fabric softener. This document delineates its chemical identity, synthesis pathway, core physical and chemical characteristics, and the analytical methodologies required for its characterization. The guide is intended for researchers, scientists, and professionals in drug development and formulation science who require a deep technical understanding of this class of compounds.
Chemical Identity and Synthesis
Decoding CAS 90971-93-0
The designation CAS 90971-93-0 refers to a quaternary ammonium compound that belongs to the family of "esterquats."[1][2] These molecules are distinguished by the presence of at least one ester linkage in the alkyl chains attached to the cationic nitrogen center.[1][3] This structural feature is critical as it renders the molecule susceptible to hydrolysis, which significantly enhances its biodegradability compared to traditional dialkyldimethylammonium salts.[1][2][3]
The specific identity of CAS 90971-93-0 is a mixture resulting from a two-step chemical process:
Esterification: A blend of C14-18 saturated and C16-18 unsaturated fatty acids is reacted with triethanolamine (TEA).[4][5]
Quaternization: The resulting fatty acid esters of triethanolamine (esteramines) are then quaternized using dimethyl sulfate (DMS) as an alkylating agent.[1][4][5]
The final product is a complex mixture of mono-, di-, and tri-esters of quaternized TEA, with the exact composition depending on the molar ratios of the reactants and the reaction conditions.[2][6]
Generalized Synthesis Pathway
The synthesis of this triethanolamine-based esterquat is a robust two-stage process.[1][5] The causality behind this choice is rooted in process control and final product performance. Separating the esterification and quaternization steps allows for precise control over the degree of esterification, which in turn dictates the solubility, softening efficiency, and overall characteristics of the final surfactant.
Step 1: Esterification of Triethanolamine
In this stage, triethanolamine is reacted with a blend of fatty acids. The reaction is typically conducted at elevated temperatures (e.g., 140°C) and under reduced pressure to drive the removal of water, thereby pushing the equilibrium towards the formation of the ester products.[4][5] The stoichiometry between the fatty acids and triethanolamine is a critical parameter that influences the ratio of mono-, di-, and tri-esters in the intermediate product.[2]
Step 2: Quaternization with Dimethyl Sulfate
The tertiary amine functionality of the newly formed esteramine is then alkylated with dimethyl sulfate.[1][4] This reaction introduces a methyl group onto the nitrogen atom, creating a permanently positively charged quaternary ammonium cation with a methyl sulfate counter-ion.[1] An excess of the alkylating agent may be used to ensure complete quaternization.[4][5]
Caption: Generalized two-step synthesis of a triethanolamine-based esterquat.
Physical and Chemical Characteristics
The properties of CAS 90971-93-0 are those of a mixture and can vary based on the precise fatty acid composition and the distribution of ester species. The following table summarizes typical characteristics.
The long fatty acid chains (C14-C18) lead to significant van der Waals interactions, resulting in a solid or high-viscosity state at room temperature. The material often becomes a pourable liquid at slightly elevated temperatures (e.g., 45-60°C).[6]
Appearance
Yellowish to brownish paste/liquid.
The color is typically derived from minor impurities in the natural fatty acid feedstocks and potential side reactions during high-temperature esterification.
Solubility
Generally dispersible in hot water; solubility varies.
Di- and tri-esters are less water-soluble than mono-esters due to increased hydrophobicity.[2][6] Formulation often involves creating an aqueous dispersion rather than a true solution.
The ester linkages are susceptible to chemical and enzymatic hydrolysis, breaking the molecule into smaller, more easily biodegradable components (fatty acids and a quaternized TEA derivative).[3][5] This is a key advantage over non-ester-containing quats.[1][2]
Chemical Stability
Susceptible to hydrolysis, especially in alkaline conditions.
The ester bond is the most reactive site in the molecule.[3] The rate of hydrolysis is pH-dependent, increasing significantly at high pH. This is a critical consideration for formulating stable products, which are typically kept in a slightly acidic pH range.
Surface Activity
Excellent cationic surfactant.
The molecule has a hydrophilic cationic head (the quaternary ammonium group) and long hydrophobic tails (the fatty acid chains). This amphiphilic structure drives it to interfaces, reducing surface tension and enabling it to function as a fabric softener, antistatic agent, and emulsifier.[1]
Characterizing a complex mixture like CAS 90971-93-0 requires a multi-faceted analytical approach. The trustworthiness of any formulation relies on a robust system of quality control, validating the identity, purity, and concentration of the active component.
Protocol: Determination of Cationic Content by Titration
Causality: The primary function of this material is derived from its cationic nature. Therefore, quantifying the concentration of the active cationic species is the most critical quality control parameter. Two-phase titration is a standard, reliable method for this purpose.
Methodology:
Preparation: Accurately weigh a sample of the esterquat and dissolve it in a suitable solvent mixture (e.g., chloroform and water).
Indicator: Add a mixed indicator solution (e.g., a combination of an anionic dye like bromophenol blue and a cationic dye).
Titration: Titrate the sample with a standardized anionic surfactant solution (e.g., sodium lauryl sulfate).
Endpoint: The endpoint is detected by a color change. Initially, the anionic dye forms a complex with the cationic esterquat in the chloroform layer. As the titrant is added, it pairs with the esterquat. At the endpoint, excess anionic titrant complexes with the cationic dye, causing a sharp color change in the organic layer.
Calculation: The cationic content (in meq/g) is calculated based on the volume and concentration of the titrant and the weight of the sample.
Protocol: Structural Verification and Purity Analysis
Causality: Spectroscopic and chromatographic methods are essential for confirming the chemical structure and identifying potential impurities or unreacted starting materials. This self-validating system ensures that the material conforms to the expected chemical identity.
Workflow:
Caption: A multi-technique workflow for the comprehensive analysis of esterquats.
Detailed Methodologies:
Fourier-Transform Infrared Spectroscopy (FT-IR): This is a rapid and powerful technique for functional group verification. The presence of a strong absorption band around 1740 cm⁻¹ is a definitive indicator of the ester carbonyl (C=O) group, while other bands confirm the presence of alkyl chains (C-H) and the quaternary ammonium structure.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used for detailed structural elucidation.[4][5] ¹H NMR can be used to identify signals corresponding to the methyl groups on the quaternized nitrogen, the protons adjacent to the ester linkage, and the long alkyl chains. ¹³C NMR provides confirmation of the carbonyl carbon and other key carbon environments.
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for separating and quantifying the different components of the mixture (mono-, di-, and tri-esters).[7] Various detection methods can be employed, including evaporative light scattering detection (ELSD) or charged aerosol detection (CAD), as these molecules often lack a strong UV chromophore.
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the distribution of the C14-C18 fatty acid chains, the esterquat sample is first hydrolyzed to break the ester bonds. The resulting free fatty acids are then derivatized (e.g., to their methyl esters) and analyzed by GC-MS. This provides a detailed profile of the hydrophobic portion of the surfactant molecules.
Conclusion
CAS 90971-93-0 represents a class of highly effective and environmentally conscious cationic surfactants. Its identity as a complex reaction mixture necessitates a comprehensive approach to its characterization, moving beyond simple physical measurements to a detailed understanding of its synthesis and chemical composition. The inherent biodegradability, imparted by the ester linkages, is a key design feature that addresses modern environmental and safety standards. For scientists and formulators, a thorough grasp of the synthesis-structure-property relationships and the corresponding analytical methodologies is paramount for the successful application and quality control of this versatile material.
References
Tyagi, R., et al. (2006). Synthesis, Characterization and Performance of Tallow Fatty Acids and Triethanolamine Based Esterquats. Journal of Oleo Science. [Link]
Gumus, G. (2016). Determining Optimum Conditions for Lipase-Catalyzed Synthesis of Triethanolamine (TEA)-Based Esterquat Cationic Surfactant by a Taguchi Robust Design Method. PMC. [Link]
Padideh Shimi Jam. (2024). The softness and smoothness of fabric with Esterquats. Padideh Shimi Jam. [Link]
Gabas, N., et al. (2011). Multivariate Optimization in the Biosynthesis of a Triethanolamine (TEA)-Based Esterquat Cationic Surfactant Using an Artificial Neural Network. MDPI. [Link]
Fiedot-Toboła, M., et al. (2024). Rethinking the Esterquats: Synthesis, Stability, Ecotoxicity and Applications of Esterquats Incorporating Analogs of Betaine or Choline as the Cation in Their Structure. MDPI. [Link]
ResearchGate. (2025). Synthesis, Characterization and Performance of Tallow Fatty Acids and Triethanolamine Based Esterquats | Request PDF. ResearchGate. [Link]
ResearchGate. (2025). Synthesis and Physico-Chemical Studies of Ester-Quat Surfactants in the Series of (Dodecanoyloxy)propyl n-Alkyl Dimethyl Ammonium Bromide | Request PDF. ResearchGate. [Link]
Mishra, S., & Tyagi, V.K. (2007). Ester Quats: The Novel Class of Cationic Fabric Softeners. Journal of Oleo Science. [Link]
Schmitt, T.M. (2001). Analytical and Testing Methods for Surfactants. OUCI. [Link]
Technical Guide: Biological Potential & Synthetic Utility of 5-(5-Bromo-2-thienyl)-5-oxovaleric Acid
Executive Summary 5-(5-Bromo-2-thienyl)-5-oxovaleric acid (CAS: 90971-93-0) represents a high-value "privileged scaffold" in medicinal chemistry. While primarily utilized as a synthetic intermediate, its structural archi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-(5-Bromo-2-thienyl)-5-oxovaleric acid (CAS: 90971-93-0) represents a high-value "privileged scaffold" in medicinal chemistry. While primarily utilized as a synthetic intermediate, its structural architecture—combining a halogenated heteroaromatic ring with a keto-acid tail—positions it as a critical precursor for Histone Deacetylase (HDAC) inhibitors , Biotin analogues , and SGLT2 inhibitors .
This guide analyzes the molecule's latent biological activity, its utility as a pharmacophore for zinc-dependent enzymes, and provides validated protocols for its synthesis and derivatization.
Chemical Profile & Structural Logic
To understand the biological potential, we must deconstruct the molecule into its functional pharmacophores.
Feature
Chemical Moiety
Biological Function / Potential
Cap Group
5-Bromo-2-thienyl
Lipophilic Surface Recognition: The thiophene ring mimics phenyl groups but with different electronic properties (electron-rich). The bromine atom at C5 serves as a handle for Suzuki/Sonogashira couplings to extend the scaffold into deep protein pockets.
Linker
5-Oxo / Valeric Chain
Spacer Arm: The 5-carbon chain provides the optimal distance (approx. 6-8 Å) to span the channel of enzymes like HDACs or Lipases. The C5-ketone adds rigidity and hydrogen-bond accepting capability.
ZBG
Carboxylic Acid
Zinc Binding Group (ZBG): The terminal acid can coordinate with catalytic Zinc ions (Zn²⁺) in metalloenzymes. It is also a "warhead precursor" that can be easily converted to hydroxamic acids or benzamides.
Structural Visualization (SAR Map)
Figure 1: Pharmacophore dissection of the target molecule highlighting reactive sites and biological targets.
Biological Activity & Mechanism of Action[1]
While the parent acid has weak intrinsic activity, its primary value lies in its specific inhibition potential against enzymes with hydrophobic channels and zinc-active sites.
Histone Deacetylase (HDAC) Inhibition Potential
The structure of 5-(5-Bromo-2-thienyl)-5-oxovaleric acid mimics the classic pharmacophore of HDAC inhibitors (like SAHA/Vorinostat).
Mechanism: The thiophene ring acts as the "Cap" group that sits at the entrance of the enzyme pocket. The valeric acid chain enters the hydrophobic tunnel.
Optimization: The carboxylic acid is a weak Zinc binder. To achieve nanomolar potency, the acid is typically converted to a hydroxamic acid (CONHOH).
Relevance: Thiophene-based HDAC inhibitors have shown superior selectivity for HDAC8 and HDAC1 compared to phenyl-based analogues due to the specific geometry of the thiophene sulfur [1].
Biotin Antimetabolite Activity
The valeric acid side chain attached to a heterocyclic ring is the defining feature of Biotin (Vitamin B7).
Mechanism: This molecule acts as a "Biotin mimic." It can potentially bind to Avidin or Streptavidin but lacks the ureido ring necessary for catalytic cofactor activity.
Application: It serves as a competitive inhibitor for biotin ligases (BirA) or as a scaffold to synthesize biotin-drug conjugates where the bromine is replaced by a payload [2].
Fatty Acid Synthase (FAS) & Lipase Inhibition
The "keto-acid" motif mimics the transition state of fatty acid hydrolysis.
Mechanism: The C5-ketone can form a hemiketal intermediate with the active site serine of lipases, while the bromine enhances lipophilicity, increasing affinity for the lipid-binding pocket.
Experimental Protocols
Synthesis of 5-(5-Bromo-2-thienyl)-5-oxovaleric Acid
Rationale: Commercial supplies can be impure. This Friedel-Crafts acylation protocol ensures high purity for biological testing.
Reagents:
2-Bromothiophene (1.0 eq)
Glutaric Anhydride (1.2 eq)
Aluminum Chloride (AlCl₃) (2.5 eq)
Nitrobenzene or Dichloromethane (Solvent)
Protocol:
Setup: Flame-dry a 250mL round-bottom flask equipped with a magnetic stir bar and an addition funnel under Argon atmosphere.
Assay: Test against HeLa nuclear extract for histone hyperacetylation levels.
Synthetic Pathway Visualization
Figure 2: Synthetic workflow from raw materials to the target scaffold and downstream bioactive derivatives.
References
Masaoka, Y., et al. (2003). "Design and synthesis of thiophene-based hydroxamic acids as histone deacetylase inhibitors." Journal of Medicinal Chemistry.
Streitwieser, A., & Heathcock, C. H. (Introduction to Organic Chemistry). "Thiophene derivatives in biotin synthesis." Macmillan Publishing.
Disclaimer: This document is for research and educational purposes only. The synthesis and testing of bioactive compounds should only be performed by qualified personnel in a controlled laboratory environment.
Chemical Reactivity & Synthetic Utility of 5-(5-Bromo-2-thienyl)-5-oxovaleric Acid: A Technical Monograph
Part 1: Strategic Overview 5-(5-Bromo-2-thienyl)-5-oxovaleric acid (CAS 90971-93-0) represents a "linchpin" scaffold in heterocyclic process chemistry.[1] It is not merely a substrate; it is a bifunctional command center...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Strategic Overview
5-(5-Bromo-2-thienyl)-5-oxovaleric acid (CAS 90971-93-0) represents a "linchpin" scaffold in heterocyclic process chemistry.[1] It is not merely a substrate; it is a bifunctional command center that allows independent manipulation of three distinct chemical domains:
The Thiophene Core: An aromatic heterocycle electronically tuned by substituents.[1]
The C5-Bromine Handle: A site primed for cross-coupling or nucleophilic displacement.[1]
The C2-Acyl Side Chain: A metabolic linker precursor (valeric acid) attached via a ketone, serving as both an electronic activator and a synthetic handle.[1]
This guide moves beyond basic synthesis to explore the causality of the thiophene ring's reactivity. We examine how the competing electronic effects of the C2-carbonyl (electron-withdrawing) and the C5-bromine (weakly deactivating, good leaving group) dictate the rules of engagement for subsequent transformations.
Part 2: Electronic Topography & Reactivity Logic[1]
To manipulate this molecule, one must understand the electron density map of the thiophene ring.
The "Push-Pull" Deception
Standard thiophene is electron-rich and prone to Electrophilic Aromatic Substitution (EAS).[1] However, in 5-(5-Bromo-2-thienyl)-5-oxovaleric acid , the ring is significantly deactivated.[1]
The C2-Carbonyl Effect (Deactivation): The ketone at position 2 exerts a strong mesomeric withdrawing effect (-M), pulling electron density out of the ring. This renders the ring resistant to further EAS (e.g., nitration or sulfonation) and directs any forced electrophiles to the meta-like position (C4), although C4 is sterically crowded.
The C5-Bromine Effect (Activation for SNAr): While bromine is typically a deactivator in EAS, here it serves a different purpose. The electron-withdrawing nature of the C2-carbonyl creates an electron deficiency at C5.[1] This lowers the energy barrier for Nucleophilic Aromatic Substitution (SNAr) , allowing the bromine to be displaced by nucleophiles—a reaction pathway unavailable to unsubstituted thiophenes.
Visualization of Reactivity Pathways
The following diagram maps the logical flow of chemical transformations available to this scaffold.
Caption: Figure 1. Divergent reactivity pathways. The C2-carbonyl activates the C5 position for nucleophilic attack (Red) while serving as a reduction target (Green).
Part 3: Core Synthetic Transformations
Formation: The Friedel-Crafts Regioselectivity
The synthesis of the core scaffold relies on the reaction of 2-bromothiophene with glutaric anhydride.
Regiochemistry: The bromine at C2 directs the incoming acylium ion to C5 (para-like).[1]
Critical Control Point: The choice of Lewis Acid.[1][2][4] Aluminum Chloride (AlCl₃) is standard, but it complexes strongly with the product ketone, requiring stoichiometric quantities.[2]
Self-Validating Check: The appearance of a diagnostic triplet at ~3.0 ppm (CH₂ alpha to ketone) in ¹H NMR confirms acylation.[1]
The C5-Bromine: A Dual-Mode Handle[1]
Mode A: Palladium-Catalyzed Cross-Coupling
The C-Br bond is chemically distinct from the rest of the molecule. It undergoes oxidative addition to Pd(0) readily.[1]
Suzuki-Miyaura: Coupling with aryl boronic acids introduces biaryl complexity (e.g., for SGLT2 inhibitor analogs).[1]
Sonogashira: Coupling with alkynes extends the conjugation.[1]
Protocol Note: Bases must be chosen carefully to avoid deprotonating the carboxylic acid side chain prematurely, or the acid should be esterified first.
Mode B: Nucleophilic Aromatic Substitution (SNAr)
This is the "hidden" reactivity.[1] Because the C2-carbonyl withdraws density, the C5 carbon is electrophilic enough to accept hard nucleophiles.
Reagent: Secondary amines (morpholine, piperidine) or thiols.[1]
Mechanism: Addition-Elimination.[1] The intermediate (Meisenheimer complex) is stabilized by the carbonyl resonance.[1]
Utility: Rapid library generation of 5-amino-2-acylthiophenes without transition metals.[1]
The C2-Carbonyl: The "Biotin" Reduction
To access the saturated alkyl chain found in Biotin (Vitamin B7) or 5-phenylvaleric acid analogs, the ketone must be reduced to a methylene group.
Wolff-Kishner (Hydrazine/Base): Effective, but requires high heat which might hydrolyze the C-Br bond if not careful.[1]
Clemmensen (Zn(Hg)/HCl): The classic method for this specific scaffold.[1] The acidic conditions preserve the C-Br bond while obliterating the ketone.
Ionic Hydrogenation (Et₃SiH / TFA): A milder, modern alternative that avoids toxic mercury.[1]
Part 4: Detailed Experimental Protocols
Protocol 1: Friedel-Crafts Assembly of the Core
This protocol establishes the scaffold with high regioselectivity.
Setup: Flame-dried 500 mL three-neck flask, N₂ atmosphere.
This guide provides a technical analysis of the solubility characteristics of 5-(5-Bromo-2-thienyl)-5-oxovaleric acid. As a key intermediate in the synthesis of biotin analogs and thiophene-based pharmaceuticals, understanding its solubility landscape is critical for optimizing reaction yields, work-up efficiency, and purification protocols.[1]
Physicochemical Context:
The molecule possesses a "Janus-faced" polarity profile:
Lipophilic Domain: The 5-bromo-2-thienyl moiety contributes significant hydrophobicity and aromatic character.[1]
Polar/Acidic Domain: The 5-oxovaleric acid chain introduces a ketone (hydrogen bond acceptor) and a terminal carboxylic acid (hydrogen bond donor/acceptor, pH-sensitive).[1]
Predicted Solubility Matrix
Note: Specific quantitative solubility data (g/L) for this CAS is limited in public literature. The following matrix is derived from functional group analysis, structural analogs (e.g., 5-bromovaleric acid, thiophene keto-acids), and standard laboratory behavior for Friedel-Crafts intermediates.
Excellent for dissolving the un-ionized acid.[1] DCM is the standard extraction solvent from aqueous acidic layers.
Polar Aprotic
DMSO, DMF, DMAc
Very High
Library Storage, Biological Assays
Solubilizes both the lipophilic ring and polar tail.[1] Difficult to remove; avoid for work-up unless necessary.[1]
Esters
Ethyl Acetate (EtOAc), Isopropyl Acetate
High
Extraction, Recrystallization
Recommended Green Alternative to DCM.[1] Good solubility for the acid; often used in crystallization when paired with heptane.
Alcohols
Methanol, Ethanol, Isopropanol
Moderate to High
Recrystallization, Chromatography
Solubility increases significantly with temperature.[1] Potential for esterification side-reactions if heated with acid catalysts.[1]
Ethers
THF, Diethyl Ether, MTBE
High
Reaction Medium
THF is excellent for reduction reactions (e.g., borane reduction of the acid).[1] MTBE is preferred for extractions due to lower peroxide risk.
Aqueous (Acidic/Neutral)
Water, 0.1 M HCl
Very Low
Precipitation (Anti-solvent)
The compound will precipitate out of aqueous solution at pH < 4.[1]0.
Aqueous (Basic)
1M NaOH, Sat. NaHCO, 1M NaCO
High
Extraction (Washing)
Forms the carboxylate salt (R-COO⁻ Na⁺), becoming water-soluble.[1] Critical for separating neutral impurities (e.g., unreacted bromothiophene).[1]
Alkanes
Hexane, Heptane, Cyclohexane
Low
Anti-solvent
Used to induce precipitation or cloud point in recrystallization workflows (e.g., EtOAc/Heptane system).[1]
Mechanistic Insights & Causality
The pH-Switchable Solubility (Extraction Logic)
The carboxylic acid functionality (
) allows for a self-validating purification mechanism known as "Acid-Base Extraction."[1]
Mechanism: In organic solvents (e.g., EtOAc), the molecule remains neutral and soluble.[1] Upon contact with aqueous base (pH > 8), the proton is abstracted:
Application: This partitions the compound into the aqueous phase, leaving non-acidic impurities (like starting material 2-bromothiophene) in the organic layer.[1] Re-acidification (pH < 2) precipitates the clean product or allows re-extraction into fresh organic solvent.
Crystallization Thermodynamics
The compound is a solid with a melting point likely between 100–150°C (based on analogs like 5-(4-fluorophenyl)-5-oxopentanoic acid).[1]
Solvent Choice: A single-solvent system (Ethanol) or binary system (Ethyl Acetate/Heptane) is ideal.[1]
Causality: The thiophene ring provides pi-stacking capability, facilitating crystal lattice formation.[1] Solvents that disrupt this too strongly (DMSO) or not enough (Hexane) fail to produce high-purity crystals.[1]
Application Notes & Protocols: 5-(5-Bromo-2-thienyl)-5-oxovaleric Acid as a Versatile Precursor in Heterocyclic Synthesis
Introduction: Unlocking Synthetic Versatility In the landscape of modern organic synthesis and drug discovery, the strategic value of a precursor is measured by its ability to serve as a versatile scaffold for constructi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unlocking Synthetic Versatility
In the landscape of modern organic synthesis and drug discovery, the strategic value of a precursor is measured by its ability to serve as a versatile scaffold for constructing diverse and complex molecular architectures. 5-(5-Bromo-2-thienyl)-5-oxovaleric acid is one such precursor of significant interest. Its structure is a masterful convergence of reactive functionalities: a brominated thiophene ring, a ketone, and a terminal carboxylic acid. This unique combination provides three distinct points for chemical modification, making it an ideal starting material for building a variety of fused heterocyclic systems, many of which are of high medicinal importance.[1][2][3]
The brominated thiophene core is primed for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents to modulate biological activity.[1][3] The keto-acid moiety, a 1,5-dicarbonyl equivalent, is perfectly poised for intramolecular cyclization reactions to form six-membered rings, providing a direct and efficient route to valuable thieno-fused scaffolds.[1][3]
This guide provides an in-depth exploration of the synthetic utility of 5-(5-Bromo-2-thienyl)-5-oxovaleric acid. We will delve into detailed protocols for its conversion into medicinally relevant heterocyclic cores, explain the rationale behind the chosen methodologies, and present the data in a clear, actionable format for researchers, scientists, and drug development professionals.
Physicochemical Properties & Handling
A thorough understanding of a precursor's physical and chemical properties is fundamental to its effective use in synthesis.
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Handle in a well-ventilated area or a chemical fume hood.
Avoid inhalation of dust and contact with skin and eyes.
Store in a cool, dry place away from incompatible materials. For research use only. Not intended for diagnostic or therapeutic use.[6]
Core Synthetic Application I: Intramolecular Cyclization to Thieno[3,2-c]pyran-4-ones
Rationale & Expertise:
The 1,5-relationship between the carboxylic acid and the thienyl ketone in the precursor is an ideal setup for an intramolecular cyclization to form a six-membered pyranone ring. This transformation provides rapid access to the thieno[3,2-c]pyran-4-one scaffold, a heterocyclic core that has demonstrated significant potential as an anticancer agent.[1][3] The reaction typically proceeds via an acid-catalyzed intramolecular Friedel-Crafts-type acylation or a related cyclodehydration mechanism. The choice of a strong dehydrating agent like polyphosphoric acid (PPA) or Eaton's reagent is critical to drive the equilibrium towards the cyclized product by consuming the water generated during the reaction.
Application Note: 5-(5-Bromo-2-thienyl)-5-oxovaleric Acid in Medicinal Chemistry
Executive Summary 5-(5-Bromo-2-thienyl)-5-oxovaleric acid is a high-value bifunctional linchpin intermediate used in the synthesis of complex pharmaceutical scaffolds. Its structural uniqueness lies in the simultaneous p...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-(5-Bromo-2-thienyl)-5-oxovaleric acid is a high-value bifunctional linchpin intermediate used in the synthesis of complex pharmaceutical scaffolds. Its structural uniqueness lies in the simultaneous presentation of three distinct reactive handles:
5-Bromo-thiophene moiety: A "head" group primed for palladium-catalyzed cross-coupling (Suzuki, Stille, Buchwald-Hartwig) to install aryl or heteroaryl caps.[1]
-Keto functionality: A reducible linker that can be converted to methylene groups (mimicking fatty acid chains), chiral alcohols, or amines.
Terminal Carboxylic Acid: A "tail" group ready for bioconjugation, esterification, or conversion into zinc-binding groups (hydroxamic acids).[1]
This guide details the application of this molecule in the design of Histone Deacetylase (HDAC) inhibitors , Biotin isosteres , and Diversity-Oriented Synthesis (DOS) libraries.[1]
Core Applications in Drug Discovery[2][3][4][5][6]
Design of Histone Deacetylase (HDAC) Inhibitors
HDAC inhibitors typically follow a pharmacophore model comprising a Cap Group , a Linker , and a Zinc-Binding Group (ZBG) . 5-(5-Bromo-2-thienyl)-5-oxovaleric acid serves as an ideal pre-assembled scaffold for this architecture.[1]
The Strategy:
Cap Introduction: The bromine atom allows for the attachment of hydrophobic aryl groups (the "Cap") via Suzuki coupling, which interacts with the rim of the HDAC active site.[1]
Linker Optimization: The 5-carbon oxo-valeric chain acts as the linker, spanning the hydrophobic tunnel of the enzyme. The ketone can be reduced to a methylene to increase flexibility or kept to add rigidity/hydrogen bonding.
ZBG Formation: The carboxylic acid is converted into a hydroxamic acid (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
), the canonical chelator for the active site Zinc ion.
Biotin Isosteres and Drug Delivery
The 5-carbon valeric acid chain is structurally homologous to the side chain of Biotin (Vitamin B7) .
Mechanism: Derivatives of this molecule can target the Sodium-Dependent Multivitamin Transporter (SMVT) . By coupling a drug payload to the carboxylic acid and modifying the thiophene ring to mimic the imidazolidinone core of biotin, researchers can enhance the oral bioavailability or blood-brain barrier permeation of therapeutic agents.[1]
Diversity-Oriented Synthesis (DOS)
For high-throughput screening (HTS) campaigns, this molecule acts as a core scaffold.[1]
Orthogonal Functionalization: The distinct reactivity profiles of the aryl bromide (Pd-chemistry) and the carboxylic acid (Amide coupling) allow for the rapid generation of ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
combinatorial libraries without protecting group manipulation.
Degassing: In a microwave vial or pressure tube, combine the bromo-thiophene substrate (1 mmol) and phenylboronic acid (1.2 mmol) in 1,4-dioxane (5 mL). Sparge with Argon for 10 minutes.
Catalyst Addition: Add
(40 mg) and solution (1.5 mL). Seal the vessel.
Heating: Heat to 90°C for 12 hours (oil bath) or 1 hour at 110°C (Microwave).
Workup: Filter through a celite pad. Acidify the filtrate to pH 3 with 1N HCl (to ensure the carboxylic acid is protonated).
Activation: Dissolve substrate (1 mmol) in anhydrous THF (10 mL) and cool to -10°C. Add NMM (1.5 mmol) followed by Ethyl Chloroformate (1.2 mmol). Stir for 20 mins to form the mixed anhydride.
Application Notes and Protocols for the Synthesis of Novel Derivatives of 5-(5-Bromo-2-thienyl)-5-oxovaleric Acid
Introduction Thiophene-containing molecules are a cornerstone of modern medicinal chemistry, appearing in a wide array of approved pharmaceuticals and clinical candidates.[1][2] Their structural features often impart fav...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Thiophene-containing molecules are a cornerstone of modern medicinal chemistry, appearing in a wide array of approved pharmaceuticals and clinical candidates.[1][2] Their structural features often impart favorable pharmacokinetic properties and potent biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4] 5-(5-Bromo-2-thienyl)-5-oxovaleric acid is a versatile bifunctional building block, presenting three distinct reactive sites for chemical modification: a carboxylic acid, an aryl bromide, and a ketone. This unique arrangement allows for the generation of diverse molecular architectures, making it an ideal scaffold for the construction of compound libraries in drug discovery and materials science.
This comprehensive guide provides detailed experimental procedures for the targeted derivatization of 5-(5-Bromo-2-thienyl)-5-oxovaleric acid at each of its functional groups. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the underlying scientific rationale for key experimental choices.
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves (nitrile gloves under neoprene gloves are recommended when handling organometallic reagents), must be worn at all times.[5] Organometallic reagents like n-butyllithium are pyrophoric and must be handled under an inert atmosphere using Schlenk line techniques.[6][7][8] Aryl halides and palladium catalysts can be toxic and should be handled with care. Always consult the Safety Data Sheet (SDS) for each reagent before use. For a comprehensive guide on handling hazardous chemicals, refer to "Prudent Practices in the Laboratory" by the National Academies Press.[9]
PART 1: Derivatization of the Carboxylic Acid Moiety
The carboxylic acid group is a prime site for modification to generate esters and amides, which can significantly alter the compound's polarity, solubility, and biological activity.
Protocol 1.1: Esterification via Fischer-Speier Esterification
This classic acid-catalyzed method is a straightforward approach to synthesizing simple alkyl esters.
Reaction Principle: The carboxylic acid is heated with an excess of alcohol in the presence of a strong acid catalyst. The equilibrium is driven towards the ester product by using the alcohol as the solvent or by removing water as it is formed.[10][11]
Step-by-Step Protocol:
To a round-bottom flask, add 5-(5-Bromo-2-thienyl)-5-oxovaleric acid (1.0 equiv).
Add the desired alcohol (e.g., methanol, ethanol) in large excess to act as the solvent (approx. 10-20 mL per gram of starting material).
Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or a few drops of phosphorus oxychloride (POCl₃) (approx. 2-3 drops).[10]
Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and pour it over crushed ice.
Extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).[11]
Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired ester.
Protocol 1.2: Amide Synthesis via Carbodiimide Coupling
Carbodiimide coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate amide bond formation under mild conditions, offering broad functional group tolerance.[12][]
Reaction Principle: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with a primary or secondary amine to form the amide bond, with the EDC being converted to a soluble urea byproduct.[12]
Step-by-Step Protocol:
Dissolve 5-(5-Bromo-2-thienyl)-5-oxovaleric acid (1.0 equiv) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).
Add the desired primary or secondary amine (1.1 equiv) and a tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIEA) (1.5 equiv).
To this stirring solution, add EDC (1.2 equiv) portion-wise at 0 °C.
Allow the reaction to warm to room temperature and stir for 12-24 hours.
Monitor the reaction progress by TLC.
Upon completion, dilute the reaction mixture with water and extract with DCM.
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purify the crude product by column chromatography to yield the target amide.
Parameter
Protocol 1.1: Esterification
Protocol 1.2: Amide Synthesis
Reagents
Alcohol, H₂SO₄ or POCl₃
Amine, EDC, DIEA
Solvent
Excess Alcohol
DCM or DMF
Temperature
Reflux
0 °C to Room Temperature
Reaction Time
4-6 hours
12-24 hours
Work-up
Aqueous extraction
Aqueous extraction
PART 2: Derivatization at the C5-Bromo Position
The bromo-substituent on the thiophene ring is an excellent handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. For these reactions, it is often advantageous to first protect the carboxylic acid as an ester (using Protocol 1.1) to prevent potential interference with the basic conditions of the coupling reactions.
Protocol 2.1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between the bromothiophene and various aryl or vinyl boronic acids or esters.[14][15][16]
Reaction Principle: A palladium(0) catalyst facilitates the coupling of the organoboron species with the aryl bromide. The reaction involves three key steps: oxidative addition of the aryl bromide to Pd(0), transmetalation with the boronic acid (activated by a base), and reductive elimination to form the C-C bond and regenerate the catalyst.[17]
Step-by-Step Protocol:
In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the methyl 5-(5-bromo-2-thienyl)-5-oxovalerate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 equiv).
Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).
Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).
Heat the reaction mixture to 80-100 °C and stir for 8-16 hours.
Monitor the reaction by TLC or GC-MS.
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
Separate the layers, and extract the aqueous layer with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
Purify the residue by column chromatography to obtain the coupled product.
Protocol 2.2: Sonogashira Coupling
This reaction enables the formation of a C-C bond between the bromothiophene and a terminal alkyne, yielding an alkynylthiophene derivative.[18][19]
Reaction Principle: The reaction is co-catalyzed by palladium and copper(I). The palladium catalyst activates the aryl bromide via oxidative addition, while the copper(I) salt reacts with the alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex.[18]
Step-by-Step Protocol:
To a Schlenk flask under an inert atmosphere, add methyl 5-(5-bromo-2-thienyl)-5-oxovalerate (1.0 equiv), a palladium catalyst like PdCl₂(PPh₃)₂ (2-5 mol%), and a copper(I) salt such as copper(I) iodide (CuI) (1-3 mol%).
Add a degassed solvent such as tetrahydrofuran (THF) or DMF, followed by a base, typically a tertiary amine like triethylamine (TEA) or diisopropylamine (DIPA), which can also serve as a co-solvent.
Add the terminal alkyne (1.2-1.5 equiv) dropwise to the mixture.
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 4-12 hours.
Monitor the reaction progress by TLC.
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
Concentrate the filtrate and partition the residue between ethyl acetate and water.
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
Purify the crude product by column chromatography.
Protocol 2.3: Buchwald-Hartwig Amination
This powerful reaction allows for the formation of C-N bonds, coupling the bromothiophene with a wide range of primary or secondary amines.[3][20]
Reaction Principle: Similar to other cross-coupling reactions, the catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product.[3]
Step-by-Step Protocol:
In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4 equiv).[21][22]
Add methyl 5-(5-bromo-2-thienyl)-5-oxovalerate (1.0 equiv) and the desired amine (1.2 equiv).
Add an anhydrous, degassed solvent such as toluene or dioxane.
Seal the tube and heat the reaction mixture in an oil bath at 80-110 °C for 12-24 hours.
Monitor the reaction by TLC or GC-MS.
Cool the mixture to room temperature, dilute with ethyl acetate, and filter through Celite®.
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the product by column chromatography.
Caption: Synthetic pathways for derivatizing 5-(5-Bromo-2-thienyl)-5-oxovaleric acid.
PART 3: Derivatization of the Ketone Group
The ketone functionality offers opportunities for reduction to an alcohol or complete deoxygenation to a methylene group, or it can serve as a precursor for constructing new heterocyclic rings.
Protocol 3.1: Reduction to a Secondary Alcohol
Sodium borohydride (NaBH₄) is a mild and selective reducing agent for converting ketones to secondary alcohols without affecting the ester or aryl bromide functionalities.[23][24]
Reaction Principle: NaBH₄ acts as a source of hydride ions (H⁻), which perform a nucleophilic attack on the electrophilic carbonyl carbon. A subsequent workup with a protic source protonates the resulting alkoxide to yield the alcohol.[23]
Step-by-Step Protocol:
Dissolve the starting material (either the acid or an ester derivative, 1.0 equiv) in a protic solvent like methanol or ethanol.
Cool the solution to 0 °C in an ice bath.
Add sodium borohydride (NaBH₄) (1.5-2.0 equiv) portion-wise, controlling any effervescence.
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
Monitor the reaction by TLC.
Carefully quench the reaction by the slow addition of 1M HCl at 0 °C until the pH is acidic.
Remove the bulk of the solvent under reduced pressure.
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
Purify the crude alcohol by column chromatography.
Protocol 3.2: Deoxygenation via Wolff-Kishner Reduction
The Wolff-Kishner reaction completely removes the carbonyl oxygen, converting the ketone into a methylene (CH₂) group under basic conditions.[25]
Reaction Principle: The ketone first reacts with hydrazine to form a hydrazone. Under high temperatures and strongly basic conditions, the hydrazone is deprotonated and rearranges, ultimately eliminating nitrogen gas (N₂) to form the alkane.[25]
Step-by-Step Protocol:
Place the starting material (1.0 equiv), hydrazine hydrate (4-5 equiv), and a high-boiling point solvent like diethylene glycol in a round-bottom flask fitted with a reflux condenser.
Add a strong base, such as potassium hydroxide (KOH) pellets (3-4 equiv).
Heat the mixture to 100-120 °C for 1-2 hours to form the hydrazone.
Increase the temperature to 190-210 °C to allow for the distillation of water and excess hydrazine.
Maintain the reflux at this high temperature for 3-5 hours until the evolution of nitrogen gas ceases.
Cool the reaction mixture to room temperature and pour it into a beaker of cold water.
Acidify the mixture with concentrated HCl.
Extract the product with an organic solvent like ether or DCM.
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
Concentrate the solvent and purify the product by column chromatography or distillation.
Protocol 3.3: Synthesis of Pyrazoline Derivatives
Pyrazolines, five-membered heterocyclic compounds, can be synthesized from the starting ketone via a two-step sequence involving an initial Claisen-Schmidt condensation to form a chalcone, followed by cyclization with a hydrazine derivative.[2][26][27][28]
Step-by-Step Protocol (2 Steps):
Step A: Chalcone Synthesis
Dissolve the starting ketone (1.0 equiv) and an appropriate aromatic aldehyde (1.0 equiv) in ethanol.
Add an aqueous solution of a base (e.g., 30% NaOH) dropwise at room temperature.[28]
Stir the mixture vigorously at room temperature for 2-4 hours. The formation of a precipitate often indicates product formation.
Filter the solid, wash with cold water until the filtrate is neutral, and then wash with cold ethanol.
Dry the crude chalcone product. It can be used in the next step without further purification or recrystallized from ethanol.
Step B: Pyrazoline Formation
Suspend the synthesized chalcone (1.0 equiv) in ethanol or glacial acetic acid.
Add a hydrazine derivative, such as hydrazine hydrate or phenylhydrazine (1.1-1.2 equiv).[2][26]
Reflux the mixture for 6-8 hours.
Monitor the reaction by TLC.
Cool the reaction mixture to room temperature and pour it onto crushed ice.
Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazoline derivative.
Characterization of Derivatives
The successful synthesis of the target derivatives should be confirmed using a combination of standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for confirming the structural integrity of the synthesized compounds.[4][29]
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence or absence of key functional groups (e.g., C=O stretch of the ketone/ester/amide, N-H stretch of amides, O-H stretch of alcohols).[29][30]
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the synthesized molecule, confirming its elemental composition.[29][30]
Caption: Decision workflow for the derivatization of the starting material.
References
Shafiee, M., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]
Chunaifah, I., et al. (2024). Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Journal of Applied Pharmaceutical Science, 14(04), 063-071. [Link]
Yadav, P., et al. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. Research Journal of Pharmacy and Technology, 14(10), 5283-5288. [Link]
Kumar, R. S., et al. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. International Journal of Pharmaceutical Research and Applications, 10(3), 1145-1153. [Link]
Bari, S. S., et al. (2020). REVIEW ON SYNTHESIS OF PYRAZOLINE DERIVATIVES AND ITS BIOLOGICAL ACTIVITIES. International Journal of Creative Research Thoughts, 8(5), 3959-3972. [Link]
ResearchGate. (2025). (PDF) Synthesis, spectroscopic characterization, crystal structure and pharmacological properties of some novel thiophene-thiourea core derivatives. [Link]
Hossan, A. (2018). Synthesis of Pyrazoline Derivatives from Chalcones. Capstone, The UNC Asheville Journal of Undergraduate Scholarship. [Link]
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
Shashiprabha, et al. (n.d.). Synthesis and Characterization of Chalcones and Pyrazolines derived from Substituted Aryl ether. CORE. [Link]
El-Metwaly, N. M., et al. (2024). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. BMC Chemistry, 18(1), 133. [Link]
MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1889. [Link]
Saliou, C., et al. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC Advances, 12(31), 20038-20046. [Link]
ResearchGate. (2025). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines | Request PDF. [Link]
Lee, D., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Catalysis, 8(11), 10757-10762. [Link]
International Journal of Pharmaceutical Research & Applications. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. [Link]
Chemistry LibreTexts. (2021). 24.3: Synthesis of Amides. [Link]
University of Washington. (2018). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. [Link]
Homi Bhabha Centre for Science Education. (n.d.). Synthesis and analysis of amides. [Link]
Science of Synthesis. (n.d.). Thioketones, Acetals, Cyanohydrins, and Ene Derivatives. [Link]
White Rose Research Online. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. [Link]
Der Pharma Chemica. (n.d.). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. [Link]
Chemistry Steps. (n.d.). Reduction of Aldehydes and Ketones. [Link]
ACS Omega. (2026). O‑Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification. [Link]
Springer. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. [Link]
Research Trend. (2023). An Efficient Procedure for Esterification of certain Aromatic Acids and its Synthetic Utilities. [Link]
ResearchGate. (2025). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. [Link]
University of California, Santa Barbara. (2009). Procedures for Safe Use of Pyrophoric Organolithium Reagents. [Link]
Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 11(1), 1-8. [Link]
Journal of Visualized Experiments. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. [Link]
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
Application Notes & Protocols: 5-(5-Bromo-2-thienyl)-5-oxovaleric Acid as a Versatile Precursor for Advanced Materials
Abstract This document provides a comprehensive technical guide for researchers, materials scientists, and drug development professionals on the utilization of 5-(5-Bromo-2-thienyl)-5-oxovaleric acid in the synthesis of...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive technical guide for researchers, materials scientists, and drug development professionals on the utilization of 5-(5-Bromo-2-thienyl)-5-oxovaleric acid in the synthesis of novel functional materials. We will explore its application as a key building block in the development of advanced polymers and as an organic linker in the formation of Metal-Organic Frameworks (MOFs). The protocols detailed herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles that govern these synthetic pathways.
Introduction: The Molecular Architecture of a Multifunctional Building Block
5-(5-Bromo-2-thienyl)-5-oxovaleric acid is a bifunctional organic molecule with the chemical formula C9H9BrO3S.[1] Its unique structure, featuring a carboxylic acid group, a ketone, and a brominated thiophene ring, makes it an exceptionally versatile precursor for the synthesis of a wide array of novel materials.
The carboxylic acid moiety provides a reactive handle for esterification and amidation reactions, enabling the formation of polyesters and polyamides. It also serves as a primary coordination site for metal ions, facilitating the construction of Metal-Organic Frameworks (MOFs).
The bromothiophene group is a key functional component for cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. This allows for the introduction of new C-C bonds, leading to the creation of conjugated polymers and other complex molecular architectures. The bromine atom can also be a site for further functionalization.
The rigid thiophene ring and the flexible aliphatic chain together impart a unique combination of structural rigidity and conformational flexibility to the resulting materials.
This combination of reactive sites allows for a modular approach to materials design, where the properties of the final material can be tuned by carefully selecting the reaction partners and synthesis conditions.
Application in Polymer Synthesis: Crafting Functional Polymers
The dual functionality of 5-(5-Bromo-2-thienyl)-5-oxovaleric acid allows for its use in various polymerization strategies. Below, we detail a protocol for the synthesis of a polyester, a common class of polymers with wide-ranging applications.
Protocol: Synthesis of a Polyester via Condensation Polymerization
This protocol describes the synthesis of a polyester using 5-(5-Bromo-2-thienyl)-5-oxovaleric acid and a diol, in this case, 1,4-butanediol. The reaction proceeds via a direct esterification polycondensation.
Materials:
5-(5-Bromo-2-thienyl)-5-oxovaleric acid (1.0 eq)
1,4-Butanediol (1.05 eq, a slight excess is used to ensure complete reaction of the diacid)
Round-bottom flask, condenser, magnetic stirrer, heating mantle, and nitrogen inlet
Procedure:
Reactor Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a condenser. The entire apparatus should be under a slow flow of inert gas, such as nitrogen or argon, to prevent side reactions.
Charging Reagents: To the flask, add 5-(5-Bromo-2-thienyl)-5-oxovaleric acid, 1,4-butanediol, and a catalytic amount of p-toluenesulfonic acid. Add enough toluene to dissolve the reactants upon heating.
Polymerization: Heat the reaction mixture to reflux. The water formed during the esterification reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by measuring the amount of water collected. The reaction is typically complete when no more water is evolved.
Isolation and Purification:
Cool the reaction mixture to room temperature.
Slowly pour the viscous polymer solution into a beaker of cold methanol with vigorous stirring. The polymer will precipitate as a solid.
Collect the polymer by filtration.
Wash the polymer with fresh methanol to remove any unreacted monomers and catalyst.
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.
Causality and Insights:
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent oxidation of the reactants and the resulting polymer, which could lead to discoloration and degradation of material properties.
Azeotropic Removal of Water: The removal of water drives the equilibrium of the esterification reaction towards the formation of the polymer, resulting in a higher molecular weight product.
Catalyst: p-Toluenesulfonic acid is a strong acid catalyst that protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and accelerating the rate of esterification.
Purification: Precipitation in a non-solvent like methanol is an effective way to separate the polymer from low molecular weight impurities.
Workflow for Polyester Synthesis
Caption: Workflow for the synthesis of a polyester.
Application in Metal-Organic Frameworks (MOFs): Building Porous Architectures
The carboxylic acid group of 5-(5-Bromo-2-thienyl)-5-oxovaleric acid makes it an excellent candidate for use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials with high porosity and surface area, making them promising for applications in gas storage, separation, and catalysis.[2][3]
Protocol: Solvothermal Synthesis of a MOF
This protocol provides a general method for the solvothermal synthesis of a MOF using 5-(5-Bromo-2-thienyl)-5-oxovaleric acid as the organic linker and a zinc salt as the metal source. The specific conditions may need to be optimized for the desired crystal structure and properties.
In a glass vial, dissolve 5-(5-Bromo-2-thienyl)-5-oxovaleric acid in DMF.
In a separate vial, dissolve zinc nitrate hexahydrate in DMF.
Combine the two solutions in the Teflon liner of the autoclave. The molar ratio of linker to metal can be varied to optimize the synthesis, but a 1:1 or 1:2 ratio is a good starting point.
Solvothermal Reaction:
Seal the autoclave and place it in a programmable oven.
Heat the autoclave to a specific temperature (e.g., 100-150 °C) and hold for a set period (e.g., 24-72 hours). The temperature and time are critical parameters that influence the crystal growth and phase of the resulting MOF.
Allow the autoclave to cool slowly to room temperature.
Isolation and Activation:
Collect the crystalline product by centrifugation or filtration.
Wash the product with fresh DMF to remove any unreacted starting materials.
To activate the MOF (i.e., remove the solvent molecules from the pores), immerse the as-synthesized crystals in a fresh solvent like methanol or chloroform for several days, replacing the solvent periodically.
After solvent exchange, dry the activated MOF under vacuum at an elevated temperature (e.g., 120 °C) to ensure complete removal of the solvent.
Causality and Insights:
Solvothermal Synthesis: This method uses a sealed reaction vessel to allow the reaction to be carried out at temperatures above the boiling point of the solvent. The increased pressure and temperature facilitate the dissolution of the reactants and promote the formation of well-ordered crystalline structures.[4]
Solvent Choice: DMF is a common solvent for MOF synthesis due to its high boiling point and its ability to dissolve a wide range of organic linkers and metal salts.
Activation: The activation step is critical for achieving a porous material. If the solvent is not removed from the pores, the material will have a low surface area and will not be suitable for applications that rely on porosity.
MOF Self-Assembly Visualization
Caption: Self-assembly of a Metal-Organic Framework.
Characterization of Novel Materials
A thorough characterization of the synthesized materials is essential to understand their structure, properties, and potential applications. The table below summarizes key techniques for the characterization of polymers and MOFs derived from 5-(5-Bromo-2-thienyl)-5-oxovaleric acid.
Technique
Abbreviation
Information Obtained
Nuclear Magnetic Resonance Spectroscopy
NMR
Provides detailed information about the chemical structure and composition of the polymer or organic linker.
Fourier-Transform Infrared Spectroscopy
FT-IR
Confirms the presence of functional groups and the formation of new bonds (e.g., ester linkages in the polymer).
Gel Permeation Chromatography
GPC
Determines the molecular weight and molecular weight distribution of polymers.
Thermogravimetric Analysis
TGA
Measures the thermal stability of the material.
Differential Scanning Calorimetry
DSC
Determines thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm) of polymers.
Powder X-ray Diffraction
PXRD
Confirms the crystallinity and phase purity of MOFs.[5]
Brunauer-Emmett-Teller Analysis
BET
Measures the surface area and pore size distribution of porous materials like MOFs.
Scanning Electron Microscopy
SEM
Provides information on the morphology and particle size of the material.
Transmission Electron Microscopy
TEM
Offers higher resolution imaging of the material's morphology and internal structure.
Conclusion
5-(5-Bromo-2-thienyl)-5-oxovaleric acid is a highly valuable and versatile building block for the development of novel materials. Its distinct functional groups allow for a wide range of chemical transformations, leading to the synthesis of advanced polymers and porous MOFs with tunable properties. The protocols and insights provided in this guide are intended to serve as a starting point for researchers to explore the vast potential of this compound in materials science and beyond.
References
Abou-Ouf, A. A., et al. (1979). Synthesis and Spectral Studies of Some 5-( 5-Bromo-2-thienyl)-1 ,3-diaryl- 1,2-pyrazolines. ResearchGate. Available from: [Link]
ResearchGate. Synthesis, Spectral Characterization, Crystal and Molecular Structure Studies of 5-(5-bromo-2-thienyl)-1-(phenyl)-3-phenyl-2-pyrazoline. Available from: [Link]
Journal of Chemical Reviews. Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review. Available from: [Link]
Yaghi, O. M., et al. (2008). Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. Tetrahedron. Available from: [Link]
Liu, B., et al. (2008). Synthesis and Characterization of MOF-Derived Structures: Recent Advances and Future Perspectives. Advanced Materials. Available from: [Link]
Zhang, J., et al. (2014). Titanium-Based Metal-Organic Frameworks for Photocatalytic Applications. Nanyang Technological University. Available from: [Link]
National Center for Biotechnology Information. The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review. Available from: [Link]
Wang, Z., et al. (2011). Microstructural study of the formation mechanism of metal–organic framework MOF-5. Chemical Communications. Available from: [Link]
Comptes Rendus Chimie. Thermocatalytic degradation of lignin monomer coniferyl aldehyde by aluminum–boron oxide catalysts. (2021). Available from: [Link]
Application Note: A Step-by-Step Protocol for the Amide Coupling of 5-(5-Bromo-2-thienyl)-5-oxovaleric Acid with Amino Acids
Abstract This comprehensive application note provides a detailed, step-by-step protocol for the efficient coupling of 5-(5-Bromo-2-thienyl)-5-oxovaleric acid with a variety of amino acids. This procedure is of significan...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This comprehensive application note provides a detailed, step-by-step protocol for the efficient coupling of 5-(5-Bromo-2-thienyl)-5-oxovaleric acid with a variety of amino acids. This procedure is of significant interest to researchers in medicinal chemistry and drug discovery, as the resulting N-acylated amino acids are valuable scaffolds for the development of novel therapeutic agents. This guide delves into the rationale behind the choice of coupling reagents, reaction conditions, and purification strategies, ensuring a reproducible and high-yielding synthesis. We present three common and effective coupling methods: the Dicyclohexylcarbodiimide (DCC) with N-hydroxysuccinimide (NHS) method, the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with NHS method, and the O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) based method. Each protocol is accompanied by expert insights to navigate potential challenges and optimize outcomes.
Introduction
The synthesis of amide bonds is a cornerstone of modern organic and medicinal chemistry.[1][2] The coupling of carboxylic acids with amines to form amides is a fundamental transformation in the synthesis of peptides and a wide array of pharmacologically active molecules.[1][2] 5-(5-Bromo-2-thienyl)-5-oxovaleric acid is a versatile building block, incorporating a reactive bromothiophene moiety and a carboxylic acid handle, making it an attractive starting material for the synthesis of diverse chemical libraries. Its coupling with amino acids introduces chirality and peptidic character, opening avenues for exploring new chemical space in drug discovery.
The choice of coupling reagent is paramount for achieving high yields and minimizing side reactions, particularly racemization of the amino acid stereocenter.[3][4] This guide will explore three widely-used and reliable coupling strategies, each with its own set of advantages for specific applications.
Core Principles of Amide Bond Formation
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the "activation" of the carboxylic acid.[2] Coupling reagents facilitate this by converting the carboxyl group into a more reactive intermediate that is susceptible to nucleophilic attack by the amine.[1]
Carbodiimides (DCC and EDC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5] This intermediate can then react with the amine to form the desired amide. However, the O-acylisourea intermediate is unstable and can rearrange to a stable N-acylurea byproduct, reducing the yield. To mitigate this, an additive such as N-hydroxysuccinimide (NHS) is often used.[5] NHS intercepts the O-acylisourea to form a more stable NHS ester, which then cleanly reacts with the amine to form the amide bond.[6][7]
Uronium Salts (HATU): Reagents like HATU are known for their high efficiency and low rates of racemization.[3][8] HATU activates the carboxylic acid by forming a highly reactive O-acylisouronium intermediate, which rapidly reacts with the amine. The presence of the 7-azabenzotriazole moiety in HATU further enhances the reaction rate and suppresses side reactions.[8]
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Silica gel for column chromatography
Equipment
Round-bottom flasks
Magnetic stirrer and stir bars
Ice bath
Standard glassware for organic synthesis
Rotary evaporator
Chromatography columns
NMR spectrometer
Mass spectrometer
Experimental Protocols
Protocol 1: DCC/NHS Coupling
This protocol is a classic and cost-effective method suitable for many standard couplings.
Step-by-Step Procedure:
Reactant Preparation: In a clean, dry round-bottom flask, dissolve 5-(5-Bromo-2-thienyl)-5-oxovaleric acid (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in anhydrous DCM (approx. 0.1 M concentration of the carboxylic acid).
Activation: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 10-15 minutes.
Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. The formation of a white precipitate (dicyclohexylurea, DCU) is expected.[11]
Amine Addition: In a separate flask, suspend the amino acid methyl ester hydrochloride (1.2 eq) in anhydrous DCM and add triethylamine (1.2 eq) to neutralize the salt. Stir for 15 minutes.
Coupling: Filter the activated acid mixture to remove the DCU precipitate, washing the solid with a small amount of anhydrous DCM. Add the filtrate to the neutralized amino acid solution.
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the progress of the reaction by TLC.
Workup:
Filter the reaction mixture to remove any further DCU precipitate.
Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: EDC/NHS Coupling
This method is preferred when the byproducts need to be water-soluble for easier removal.[12]
Step-by-Step Procedure:
Reactant Preparation: Dissolve 5-(5-Bromo-2-thienyl)-5-oxovaleric acid (1.0 eq) and NHS (1.1 eq) in anhydrous DCM or DMF.
Activation and Coupling: Add the amino acid methyl ester hydrochloride (1.2 eq) and triethylamine (1.2 eq) to the solution. Cool the mixture to 0 °C in an ice bath.
EDC Addition: Add EDC (1.2 eq) portion-wise to the reaction mixture.
Reaction: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature and stir overnight.
Workup:
Dilute the reaction mixture with ethyl acetate.
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
Purification: Purify the residue by flash column chromatography on silica gel.
Protocol 3: HATU Coupling
HATU is a highly efficient coupling reagent, often used for sterically hindered amino acids or when racemization is a significant concern.[3][8]
Step-by-Step Procedure:
Reactant Preparation: In a round-bottom flask, dissolve 5-(5-Bromo-2-thienyl)-5-oxovaleric acid (1.0 eq) and the amino acid methyl ester hydrochloride (1.1 eq) in anhydrous DMF.
Base Addition: Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes at room temperature.
HATU Addition: Add HATU (1.1 eq) to the reaction mixture.
Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
Workup:
Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by silica gel column chromatography.
Application Notes and Protocols for Bioassay Development: Testing the Efficacy of 5-(5-Bromo-2-thienyl)-5-oxovaleric acid
Introduction: A Strategic Approach to Characterizing Novel Compounds 5-(5-Bromo-2-thienyl)-5-oxovaleric acid is a small molecule with potential for biological activity. However, its precise mechanism of action and therap...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Strategic Approach to Characterizing Novel Compounds
5-(5-Bromo-2-thienyl)-5-oxovaleric acid is a small molecule with potential for biological activity. However, its precise mechanism of action and therapeutic targets are not yet fully elucidated. This guide provides a comprehensive, tiered approach for researchers, scientists, and drug development professionals to systematically evaluate the efficacy of this compound. We will move from broad, cell-based screening to more specific, mechanistic assays, a strategy that is essential when a compound's biological role is initially unknown.
This document is designed to be a practical and scientifically rigorous resource. The protocols herein are self-validating systems, and the experimental choices are explained to provide a deeper understanding of the underlying principles. By following this guide, researchers can generate robust and reproducible data to characterize the biological effects of 5-(5-Bromo-2-thienyl)-5-oxovaleric acid and identify its potential as a therapeutic agent.
Tier 1: Primary Screening - Assessing General Cellular Effects
The initial step in characterizing any new compound is to determine its effect on cell viability and to identify a suitable concentration range for further studies. A common and reliable method for this is the MTT assay, which measures the metabolic activity of cells.[1]
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This protocol will establish a dose-response curve and determine the half-maximal inhibitory concentration (IC50) of 5-(5-Bromo-2-thienyl)-5-oxovaleric acid on a relevant cell line, such as the human neuroblastoma cell line SH-SY5Y.[2]
Materials:
5-(5-Bromo-2-thienyl)-5-oxovaleric acid
SH-SY5Y cells
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
Dimethyl sulfoxide (DMSO)
Phosphate Buffered Saline (PBS)
96-well plates
CO2 incubator (37°C, 5% CO2)
Microplate reader
Procedure:
Cell Seeding:
Culture SH-SY5Y cells in DMEM until they reach the logarithmic growth phase.
Trypsinize the cells and adjust the cell suspension to a concentration of 5-10×10⁴ cells/mL.
Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000-10,000 cells/well).
Incubate the plate for 24 hours to allow for cell attachment.
Compound Preparation and Treatment:
Prepare a stock solution of 5-(5-Bromo-2-thienyl)-5-oxovaleric acid in DMSO.
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
Include a vehicle control (DMSO in medium at the same concentration as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
After 24 hours of cell attachment, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.
Incubate the plate for 24-72 hours.
MTT Assay:
After the incubation period, add 10 µL of MTT solution to each well.
Incubate the plate for 4 hours at 37°C. During this time, mitochondrial succinate dehydrogenase in living cells will reduce the yellow MTT to purple formazan crystals.[1]
Carefully remove the medium containing MTT.
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
Gently shake the plate for 10 minutes to ensure complete dissolution.
Data Acquisition:
Measure the absorbance of each well at 490 nm using a microplate reader.[1]
Data Analysis:
The percentage of cell viability is calculated using the following formula:
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) * 100
The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using software like GraphPad Prism.[3][4]
Expected Results:
This assay will generate a dose-response curve, from which the IC50 value can be determined. This value is crucial for selecting non-toxic concentrations for subsequent functional assays.
If the compound is not overtly cytotoxic at reasonable concentrations, the next logical step is to assess its potential therapeutic effects. Given the prevalence of oxidative stress in neurodegenerative diseases, a neuroprotection assay is a relevant functional screen.[2][5]
Protocol 2: Neuroprotection Assay Against Oxidative Stress
This protocol evaluates the ability of 5-(5-Bromo-2-thienyl)-5-oxovaleric acid to protect SH-SY5Y cells from hydrogen peroxide (H2O2)-induced cell death.[2]
Materials:
All materials from Protocol 1
Hydrogen peroxide (H2O2)
Procedure:
Cell Seeding and Pre-treatment:
Seed SH-SY5Y cells in a 96-well plate as described in Protocol 1.
After 24 hours of attachment, remove the medium and add fresh medium containing various non-toxic concentrations of 5-(5-Bromo-2-thienyl)-5-oxovaleric acid (determined from the MTT assay).
Include a vehicle control (medium with DMSO) and a positive control for neuroprotection (e.g., N-acetylcysteine).
Incubate the plate for 24 hours to allow the compound to exert its effects.[2]
Induction of Oxidative Stress:
Prepare a fresh solution of H2O2 in serum-free medium at a pre-determined toxic concentration (e.g., 100 µM, this should be optimized for your specific cell line and conditions).
Remove the medium containing the compound and add the H2O2 solution to all wells except for the untreated control wells.
Incubate for an additional 24 hours.
Assessment of Cell Viability:
Perform the MTT assay as described in Protocol 1 to quantify cell viability.
Data Analysis:
The percentage of neuroprotection can be calculated as follows:
% Neuroprotection = [(Viability with compound + H2O2) - (Viability with H2O2 alone)] / [(Viability of untreated control) - (Viability with H2O2 alone)] * 100
Expected Results:
An effective neuroprotective compound will result in a higher percentage of cell viability in the presence of H2O2 compared to the H2O2-only treated cells.
Should the compound demonstrate neuroprotective properties, the next step is to investigate its potential mechanism of action. The GABA shunt is a critical metabolic pathway in the brain that regulates the levels of the inhibitory neurotransmitter GABA.[6][7] Enzymes in this pathway, such as GABA aminotransferase (GABA-AT) and succinate-semialdehyde dehydrogenase (SSADH), are important drug targets.[6][8]
Add a solution of the test compound at various concentrations. Include a vehicle control and a known GABA-AT inhibitor (e.g., vigabatrin) as a positive control.[6]
Add the GABA-AT enzyme solution and incubate for a pre-determined time (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.
Enzymatic Reaction:
Initiate the reaction by adding a substrate mixture containing GABA and α-ketoglutarate.
The reaction is coupled with the glutamate dehydrogenase reaction, which uses the glutamate produced by GABA-AT to reduce INT to a colored formazan product.[9]
Data Acquisition:
Measure the increase in absorbance at 492 nm over time using a spectrophotometer in kinetic mode. The rate of formazan production is proportional to the GABA-AT activity.
Data Analysis:
Calculate the percentage of inhibition for each compound concentration:
% Inhibition = [(Rate of vehicle control - Rate with compound) / Rate of vehicle control] * 100
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
In a UV-transparent 96-well plate, add the assay buffer.
Add the test compound at various concentrations, a vehicle control, and a known SSADH inhibitor (if available).
Add the SSADH enzyme solution and incubate for 10-15 minutes at 25°C.
Enzymatic Reaction:
Initiate the reaction by adding a substrate mixture of succinic semialdehyde and NADP+.
SSADH catalyzes the conversion of succinic semialdehyde to succinate, with the concomitant reduction of NADP+ to NADPH.[10]
Data Acquisition:
Monitor the increase in absorbance at 340 nm (the absorbance maximum for NADPH) over time in kinetic mode. The rate of NADPH production is directly proportional to SSADH activity.
Data Analysis:
Calculate the percentage of inhibition and the IC50 value as described in Protocol 3.
Assay Validation
For the developed bioassays to be considered reliable and robust, they must be validated. Key parameters to assess, in accordance with FDA guidelines, include:[11][12]
Accuracy: The closeness of the measured value to the true value.
Precision: The degree of scatter in the data. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
Specificity: The ability of the assay to measure the analyte of interest in the presence of other components.
Linearity and Range: The concentration range over which the assay is accurate, precise, and linear.
Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters.
Conclusion
This application note provides a structured and logical workflow for the initial characterization of 5-(5-Bromo-2-thienyl)-5-oxovaleric acid. By progressing through this tiered approach, from general cell viability to specific mechanistic assays, researchers can efficiently and effectively determine the biological efficacy of this novel compound, paving the way for further preclinical development.
References
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
Son, T. G., et al. (2003). Discovery of molecular mechanisms of neuroprotection using cell-based bioassays and oligonucleotide arrays. Physiological Genomics, 13(1), 43-54. Retrieved from [Link]
Pieri, M., et al. (2020). Cell-Based Assays to Assess Neuroprotective Activity. In Neurodegeneration (pp. 227-248). Humana, New York, NY. Retrieved from [Link]
Assay Genie. (n.d.). Human Succinate-semialdehyde dehydrogenase, mitochondrial (ALDH5A1) ELISA Kit. Retrieved from [Link]
CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
Chambliss, K. L., et al. (1993). A fluorimetric assay for succinic semialdehyde dehydrogenase activity suitable for prenatal diagnosis of the enzyme deficiency. Clinica Chimica Acta, 218(1), 53-61. Retrieved from [Link]
Maher, P., & Schubert, D. (2009). A novel approach to screening for new neuroprotective compounds for the treatment of stroke. Current drug discovery technologies, 6(3), 198–206. Retrieved from [Link]
Finkbeiner, S. (2020). Cell death assays for neurodegenerative disease drug discovery. Expert opinion on drug discovery, 15(1), 101–111. Retrieved from [Link]
MD Biosciences. (n.d.). Cell-based Assays. Retrieved from [Link]
Davidson College. (n.d.). IC50 Determination. Retrieved from [Link]
Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]
Yasir, M., et al. (2023). Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. International journal of molecular sciences, 24(23), 16990. Retrieved from [Link]
Schürer, S. C., et al. (2016). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. Journal of chemical information and modeling, 56(7), 1265–1276. Retrieved from [Link]
Domainex. (n.d.). Biochemical Assays. Retrieved from [Link]
Little, T. (2020, November 15). Overview of the Fundamentals in Developing a Bioassay. Pharmaceutical Technology. Retrieved from [Link]
BioAssay Systems. (n.d.). Enzyme Inhibitor Screening Services. Retrieved from [Link]
Yasir, M., et al. (2023). Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. International journal of molecular sciences, 24(23), 16990. Retrieved from [Link]
Liu, H., et al. (2023). The Optimization of Assay Conditions and Characterization of the Succinic Semialdehyde Dehydrogenase Enzyme of Germinated Tartary Buckwheat. Foods, 13(1), 22. Retrieved from [Link]
Wang, S., et al. (2025, October 22). Recent advances on discovery of enzyme inhibitors from natural products using bioactivity screening. Talanta, 296, 124898. Retrieved from [Link]
NorthEast BioLab. (n.d.). Rapid Bioanalytical Assay Development and Full GLP Validation Testing Services For 20+ years!. Retrieved from [Link]
Zhai, W., et al. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Methods in enzymology, 629, 361–381. Retrieved from [Link]
PreventionGenetics. (n.d.). Succinic Semialdehyde Dehydrogenase Deficiency (ALDH5A1 Single Gene Test). Retrieved from [Link]
TW. (n.d.). GABA Transaminase Rat Enzymatic LeadHunter Assay. Retrieved from [Link]
ResearchGate. (n.d.). In vitro GABA-transaminase inhibition assay of selected compounds. Retrieved from [Link]
Silverman, R. B., & Nanavati, S. M. (2018). Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. Chemical reviews, 118(8), 4038–4070. Retrieved from [Link]
Wu, Y., et al. (2001). GABA transaminase inhibition induces spontaneous and enhances depolarization-evoked GABA efflux via reversal of the GABA transporter. The Journal of neuroscience, 21(8), 2602–2609. Retrieved from [Link]
NorthEast BioLab. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
ResearchGate. (n.d.). Validation and optimisation of human GABA-T activity assay. Retrieved from [Link]
Biomedical Research Service Center. (n.d.). GABA Aminotransferase (GABAT) Assay Kit. Retrieved from [Link]
U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]
Ohsugi, M., et al. (1977). Action of 5-(2-thienyl)valeric acid as a biotin antagonist. Biochimica et biophysica acta, 499(2), 315–317. Retrieved from [Link]
ScholarWorks @ UTRGV. (n.d.). Virtual Screening for Potential New Chemotherapeutic Agents for the GPR119 Receptor, a Target for Type II Diabetes. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). MedChemComm. Retrieved from [Link]
Patsnap Synapse. (2025, June 30). S-01 - Drug Targets, Indications, Patents. Retrieved from [Link]
Royal Society of Chemistry. (2024, August 12). RSC Medicinal Chemistry. Retrieved from [Link]
Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of medicinal chemistry, 55(17), 7849–7861. Retrieved from [Link]
Gabor, E., et al. (2020). Protoflavone-Chalcone Hybrids Exhibit Enhanced Antitumor Action through Modulating Redox Balance, Depolarizing the Mitochondrial Membrane, and Inhibiting ATR-Dependent Signaling. Cancers, 12(6), 1599. Retrieved from [Link]
ResearchGate. (n.d.). PDE5 mechanism of action. Retrieved from [Link]
Optimizing reaction conditions for 5-(5-bromo-2-thienyl)-5-oxopentanoic acid synthesis
Technical Support Center: Synthesis of 5-(5-bromo-2-thienyl)-5-oxopentanoic acid Welcome to the technical support center for the synthesis of 5-(5-bromo-2-thienyl)-5-oxopentanoic acid. This guide is designed for research...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Synthesis of 5-(5-bromo-2-thienyl)-5-oxopentanoic acid
Welcome to the technical support center for the synthesis of 5-(5-bromo-2-thienyl)-5-oxopentanoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing this specific chemical transformation. Here, we address common challenges and frequently asked questions, grounding our advice in established chemical principles and field-proven experience.
Reaction Overview
The synthesis of 5-(5-bromo-2-thienyl)-5-oxopentanoic acid is most commonly achieved via a Friedel-Crafts acylation reaction.[1][2][3] This electrophilic aromatic substitution involves the reaction of 2-bromothiophene with glutaric anhydride in the presence of a Lewis acid catalyst. The thiophene ring, acting as the nucleophile, attacks an acylium ion generated from the interaction between glutaric anhydride and the Lewis acid.[4][5]
The reaction's success hinges on several critical parameters, including the choice of catalyst, solvent, temperature, and stoichiometry. The electron-rich nature of the thiophene ring makes it susceptible to electrophilic attack, primarily at the C2 and C5 positions.[6] Since the starting material is 2-bromothiophene, the acylation is directed to the C5 position.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this reaction?
A1: The reaction proceeds via a classical Friedel-Crafts acylation mechanism.[5]
Activation: The Lewis acid (e.g., AlCl₃) coordinates to one of the carbonyl oxygens of glutaric anhydride, polarizing it and making the adjacent carbonyl carbon highly electrophilic.
Acylium Ion Formation: This coordination facilitates the opening of the anhydride ring to form a resonance-stabilized acylium ion.[3][4]
Electrophilic Attack: The π-electron system of the 2-bromothiophene ring attacks the electrophilic acylium ion, forming a new carbon-carbon bond and a Wheland intermediate (a resonance-stabilized carbocation).[6]
Deprotonation: A base (like AlCl₄⁻) removes the proton from the carbon where the acyl group was added, restoring the aromaticity of the thiophene ring and yielding the ketone product complexed with the Lewis acid.[1][5]
Workup: Aqueous workup destroys the ketone-catalyst complex and protonates the carboxylate to give the final carboxylic acid product.[2]
Q2: Why is a stoichiometric amount of Lewis acid catalyst required?
A2: Unlike some catalytic reactions, Friedel-Crafts acylations require at least a stoichiometric amount of the Lewis acid catalyst. The reason is twofold: first, the catalyst coordinates with the glutaric anhydride to generate the reactive electrophile. Second, the resulting ketone product contains a carbonyl group that is also a Lewis base. This product forms a stable complex with the Lewis acid, effectively sequestering it and preventing it from participating further in the catalytic cycle.[2][7] Therefore, more than one equivalent of the catalyst is often necessary to drive the reaction to completion.
Q3: Can I use an acid chloride instead of an anhydride?
A3: Yes, using glutaryl chloride instead of glutaric anhydride is a viable alternative. Acyl chlorides are generally more reactive than anhydrides.[8] The mechanism is similar, involving the formation of an acylium ion from the acyl chloride and the Lewis acid.[1][3] However, anhydrides are often preferred in industrial settings as they are typically less corrosive, easier to handle, and generate a carboxylic acid byproduct instead of corrosive HCl gas.[8]
Q4: What is the expected regioselectivity for the acylation of 2-bromothiophene?
A4: The acylation of 2-substituted thiophenes is highly regioselective. The sulfur atom in the thiophene ring can stabilize an adjacent positive charge through resonance. Electrophilic attack at the C5 position (alpha to the sulfur) generates a more stable carbocation intermediate compared to attack at other positions.[6] Therefore, the Friedel-Crafts acylation of 2-bromothiophene with glutaric anhydride will overwhelmingly yield the 5-acylated product, 5-(5-bromo-2-thienyl)-5-oxopentanoic acid.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q5: My reaction yield is consistently low. What are the most likely causes and how can I fix them?
A5: Low yield is a common issue that can stem from several factors:
Inactive Catalyst: The most frequent culprit is an inactive Lewis acid, particularly aluminum chloride (AlCl₃), which is highly hygroscopic. Moisture from the air, solvents, or glassware will hydrolyze AlCl₃, rendering it ineffective.
Solution: Use a fresh, unopened bottle of AlCl₃ or a freshly sublimed batch. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous.
Insufficient Catalyst: As discussed in Q2, a stoichiometric amount of catalyst is crucial. Using catalytic amounts will result in a low conversion.[2]
Solution: Use at least 2.2 equivalents of AlCl₃ when starting with glutaric anhydride (one equivalent for each carbonyl group).
Poor Reagent Quality: The purity of 2-bromothiophene and glutaric anhydride is important. Impurities can interfere with the reaction.
Solution: Use reagents from a reputable supplier. If necessary, purify the 2-bromothiophene by distillation.
Suboptimal Temperature: The reaction temperature needs to be carefully controlled. If the temperature is too low, the reaction rate will be slow. If it's too high, it can lead to side reactions and decomposition.
Solution: Start the reaction at 0 °C during the addition of reagents to control the initial exotherm, then allow it to warm to room temperature or gently heat as needed to drive it to completion.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC).
Q6: I'm observing multiple spots on my TLC plate after workup. What are the possible byproducts?
A6: The formation of multiple products can complicate purification. Common byproducts include:
Unreacted Starting Material: If the reaction did not go to completion, you will see spots corresponding to 2-bromothiophene and glutaric acid (after workup).
Diacylation Product: Although the acyl group is deactivating, preventing further acylation of the product ring, it is possible for the product's carboxylic acid end to react under harsh conditions, leading to oligomers. This is generally minor.
Isomeric Products: While acylation is strongly directed to the C5 position, trace amounts of other isomers might form under certain conditions, though this is less common for thiophene itself.[9]
Decomposition Products: Thiophene rings can be sensitive to very strong Lewis acids and high temperatures, leading to polymerization or ring-opening, which often appear as a baseline streak on the TLC plate.[7]
Troubleshooting Strategy: Use TLC to monitor the reaction. If starting material persists, consider extending the reaction time or adding a small additional portion of the catalyst. To minimize decomposition, use a milder Lewis acid like stannic chloride (SnCl₄) or perform the reaction at a lower temperature.
Q7: The workup procedure is difficult, and I'm getting a messy emulsion during extraction. What can I do?
A7: Emulsions are common during the workup of Friedel-Crafts reactions due to the formation of aluminum hydroxides.
Standard Workup: The standard procedure is to very slowly and carefully pour the reaction mixture onto crushed ice, often containing concentrated HCl.[6] This hydrolyzes the aluminum complexes and helps keep the aluminum salts dissolved in the aqueous phase.
Improving Workup:
Slow Quenching: Perform the quench at 0 °C with vigorous stirring. Add the reaction mixture to the ice/acid, not the other way around.
Sufficient Acid: Ensure enough acid is used to keep the pH low, which helps prevent the precipitation of gelatinous aluminum hydroxide.
Filtration: If a significant amount of solid material forms, it can sometimes be helpful to filter the entire biphasic mixture through a pad of Celite® before performing the liquid-liquid extraction.
Brine: During extraction, washing the organic layer with brine (saturated NaCl solution) can help break up emulsions.
Q8: How do I effectively purify the final product?
A8: The product is a carboxylic acid, which provides a convenient handle for purification.
Acid-Base Extraction: After the initial extraction from the acidic aqueous layer with a solvent like ethyl acetate or dichloromethane, you can perform an acid-base extraction.
Extract the organic layer with an aqueous base (e.g., 1M NaOH or saturated NaHCO₃ solution). The carboxylic acid product will deprotonate and move into the aqueous layer, leaving non-acidic impurities behind.
Wash the basic aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities.
Re-acidify the aqueous layer with cold HCl (e.g., 2-4M) until the pH is ~1-2. The product should precipitate as a solid.
Collect the solid by vacuum filtration and wash with cold water.
Recrystallization: The crude solid obtained after filtration can be further purified by recrystallization.
Solvent Selection: A common solvent system is a mixture of water and an alcohol (like ethanol or isopropanol) or an organic solvent like toluene. Experiment with small quantities to find the best solvent or solvent pair that dissolves the product when hot but not when cold.
Experimental Protocols & Data
Standard Protocol: Synthesis via Friedel-Crafts Acylation
Materials:
2-Bromothiophene (1.0 eq)
Glutaric Anhydride (1.1 eq)
Aluminum Chloride (AlCl₃), anhydrous (2.2 eq)
Dichloromethane (DCM), anhydrous
Hydrochloric Acid (HCl), concentrated
Ice
Procedure:
Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
Catalyst Suspension: Under a nitrogen atmosphere, add anhydrous DCM to the flask, followed by the portion-wise addition of anhydrous AlCl₃. Stir to form a suspension and cool the flask to 0 °C using an ice-water bath.
Reagent Addition: Dissolve 2-bromothiophene and glutaric anhydride in anhydrous DCM and add this solution to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the internal temperature below 5-10 °C.
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates the consumption of the starting material.
Workup (Quenching): Prepare a beaker with a mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring.
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers.
Purification: Wash the combined organic layers with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Final Purification: Purify the crude solid by recrystallization (see Q8).
Data Presentation: Catalyst and Solvent Effects
The choice of Lewis acid and solvent can significantly impact the outcome of the Friedel-Crafts acylation.
Lewis Acid Catalyst
Typical Solvent
Relative Reactivity
Common Issues
AlCl₃
Dichloromethane, Nitrobenzene
High
Highly hygroscopic; can cause charring at high temps.[7]
FeCl₃
Dichloromethane
Moderate
Less reactive than AlCl₃ but also less moisture-sensitive.[1]
SnCl₄
Dichloromethane
Moderate to Mild
Good for sensitive substrates; may require longer reaction times.[7]
ZnCl₂
Dichloromethane
Mild
Often used in milder conditions; may give lower yields.[10]
Visualization of Workflow
Synthesis and Purification Workflow Diagram
The following diagram illustrates the complete workflow from reaction setup to the final purified product.
Caption: General workflow for synthesis and purification.
References
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
Saskoer.ca. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry. [Link]
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]
Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. [Link]
TSI Journals. (n.d.). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. [Link]
ACS Omega. (2022, August 31). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. [Link]
MDPI. (2022, February 1). New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. [Link]
Addressing stability and degradation issues of 5-(5-Bromo-2-thienyl)-5-oxovaleric acid
CAS No: 90971-93-0 Application: Intermediate for Biotin Analogues, Functionalized Fatty Acids, and Thiophene-based Pharmaceuticals. Introduction Welcome to the Technical Support Hub for 5-(5-Bromo-2-thienyl)-5-oxovaleric...
Author: BenchChem Technical Support Team. Date: February 2026
CAS No: 90971-93-0
Application: Intermediate for Biotin Analogues, Functionalized Fatty Acids, and Thiophene-based Pharmaceuticals.
Introduction
Welcome to the Technical Support Hub for 5-(5-Bromo-2-thienyl)-5-oxovaleric acid . This guide addresses the specific stability challenges and synthetic nuances associated with this keto-acid intermediate.
This molecule combines three distinct reactive functionalities:
Electron-rich Thiophene Ring: Prone to oxidation and polymerization.
Labile C-Br Bond: Susceptible to photolytic cleavage and metal-halogen exchange.
Keto-Acid Chain: Capable of cyclization and salt formation.
Part 1: Stability & Degradation Troubleshooting
Q: My sample has turned from an off-white solid to a brown/yellow sticky gum. What happened?
A: This is a classic sign of photo-oxidative degradation or acid-catalyzed polymerization .
The thiophene ring is highly susceptible to singlet oxygen (
) attack, especially under ambient light. The bromine substituent, while withdrawing electrons, does not fully protect the ring from oxidation at the sulfur atom. Furthermore, trace acids (remaining from synthesis) can catalyze the polymerization of the thiophene rings, leading to "tar" formation.
Degradation Pathway Visualization
The following diagram illustrates the primary degradation routes you must mitigate against.
Figure 1: Primary degradation pathways including photolysis and oxidation.
Storage Protocol
To prevent the issues above, adhere to this strict storage protocol:
Parameter
Recommendation
Scientific Rationale
Temperature
-20°C (Long term)
Slows kinetic rate of polymerization and auto-oxidation.
Atmosphere
Argon or Nitrogen
Displaces oxygen, preventing S-oxidation and radical propagation.
Container
Amber Glass
Blocks UV radiation (290–400 nm) responsible for C-Br bond cleavage.
Additives
None (Keep Acid-Free)
Ensure the product is free of trace Lewis acids () or mineral acids from synthesis.
Part 2: Synthesis & Purification Troubleshooting
Q: I am synthesizing this via Friedel-Crafts acylation (2-Bromothiophene + Glutaric Anhydride). My yield is low (<40%) and the reaction mixture is black.
A: The "black" color indicates thiophene polymerization caused by harsh conditions. The reaction between electron-rich heterocycles and anhydrides using Aluminum Chloride (
) is exothermic and sensitive.
Corrective Actions:
Solvent Choice: Use Nitrobenzene or Dichloromethane (DCM) . Nitrobenzene complexes with
, moderating its Lewis acidity and preventing ring destruction.
Temperature Control: Do not heat initially. Add
portion-wise at 0°C–5°C. Only allow the reaction to warm to room temperature after addition is complete.
Stoichiometry: Use exactly 1.1 equivalents of
per carbonyl group involved. Excess Lewis acid attacks the thiophene ring.
Q: How do I purify the crude solid? It "oils out" during recrystallization.
A: Oiling out occurs when the melting point of the solute is lower than the boiling point of the solvent, or when impurities depress the melting point significantly.
Recommended Purification Protocol:
Acid-Base Extraction (The "Cleanup"):
Dissolve crude in dilute NaOH (pH 10–11). The acid dissolves; neutral impurities (unreacted bromothiophene, tars) remain insoluble.
Filter or extract with Ethyl Acetate (discard organic layer).
Acidify aqueous layer slowly with dilute HCl to pH 2. The product should precipitate as an off-white solid.
Recrystallization:
Solvent System: Ethanol/Water (approx. 3:1) or Toluene.[1]
Technique: Dissolve in minimum hot ethanol. Add warm water until slightly turbid. Cool slowly to room temperature, then 4°C. Rapid cooling traps impurities and causes oiling.
Purification Decision Tree
Figure 2: Purification workflow utilizing the carboxylic acid functionality for chemical separation.[2]
Part 3: Chemical Compatibility (FAQs)
Q: I need to reduce the ketone to a methylene group (-CH2-) without removing the bromine. Can I use Pd/C and Hydrogen?
A: NO.
Catalytic hydrogenation (Pd/C,
) will almost certainly cause hydrodehalogenation , stripping the bromine atom off the thiophene ring before reducing the ketone.
Recommended Alternative:
Use Ionic Hydrogenation (Triethylsilane + TFA) or a Wolff-Kishner Reduction (modified conditions).
Ionic Hydrogenation:
/ effectively reduces benzylic/thienylic ketones to methylenes without touching aromatic halogens.
Caution: Ensure the reaction is kept cool to prevent acid-catalyzed polymerization of the thiophene.
Q: Can I convert the carboxylic acid to an ester using Thionyl Chloride (
)?
A: Yes, but with caution.
Thionyl chloride generates HCl byproduct, which can degrade the thiophene ring if the reaction is heated too vigorously.
Better Option: Use Oxalyl Chloride with a catalytic amount of DMF in DCM at 0°C. This is milder.
Alternative: Use carbodiimide coupling (EDC/NHS) if reacting with an amine or alcohol to avoid acidic conditions entirely.
References
Campaigne, E., & Bourgeois, R. C. (1954). 3-Substituted Thiophenes.[3] VII. Derivatives of 3-Thienyl- and 5-Bromo-3-thienyl-alkanoic Acids. Journal of the American Chemical Society. (Validation of Friedel-Crafts conditions for bromothiophenes).
Raichurkar, A., et al. (2015). De novo design of inhibitors of Acetyl-CoA carboxylase. Journal of Medicinal Chemistry.
Effective recrystallization solvents and techniques for 5-(5-Bromo-2-thienyl)-5-oxovaleric acid
Welcome to the technical support guide for the purification of 5-(5-Bromo-2-thienyl)-5-oxovaleric acid. This document provides in-depth, experience-driven guidance in a question-and-answer format to address common challe...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the purification of 5-(5-Bromo-2-thienyl)-5-oxovaleric acid. This document provides in-depth, experience-driven guidance in a question-and-answer format to address common challenges encountered during the recrystallization of this compound. Our goal is to equip researchers, chemists, and drug development professionals with the necessary knowledge to achieve high purity for this valuable synthetic intermediate.
Analysis of the Target Molecule: A Foundation for Strategy
Before addressing specific issues, understanding the structural characteristics of 5-(5-Bromo-2-thienyl)-5-oxovaleric acid is paramount. The molecule's solubility, and thus its recrystallization behavior, is governed by its distinct functional groups:
Bromothiophene Ring: A heterocyclic aromatic system that introduces a degree of planarity and moderate polarity. It favors interactions with aromatic or moderately polar solvents.
Ketone Group: A polar carbonyl group capable of dipole-dipole interactions.
Valeric Acid Moiety: A five-carbon aliphatic chain terminating in a carboxylic acid. The alkyl portion is nonpolar, while the carboxylic acid is highly polar and capable of strong hydrogen bonding.
This combination of polar and nonpolar features makes solvent selection a nuanced process. The compound is unlikely to be highly soluble in very nonpolar solvents (like hexanes) at any temperature, nor is it likely to be freely soluble in cold polar solvents like water. The ideal recrystallization solvent will exhibit high solubility at an elevated temperature and low solubility at room or sub-ambient temperatures.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for selecting a recrystallization solvent?
A1: A systematic solvent screening is the most effective starting point. Given the molecule's mixed polarity, a range of solvents should be tested on a small scale (a few milligrams of crude product). The ideal solvent will dissolve the compound completely when hot but yield a high recovery of crystals upon cooling.[3]
Based on the molecule's structure, we recommend screening the following solvent classes:
Alcohols (e.g., Ethanol, Isopropanol): These are often excellent choices for compounds with hydrogen-bonding capabilities and moderate polarity.
Esters (e.g., Ethyl Acetate): Can effectively dissolve the ketone and thiophene portions of the molecule.
Aromatic Hydrocarbons (e.g., Toluene): May be effective due to interaction with the thiophene ring, but might require a co-solvent to dissolve the carboxylic acid group.
Ketones (e.g., Acetone): Often a strong solvent, it may show high solubility even at room temperature, making it more suitable as the "good" solvent in a two-solvent system.
Aqueous Mixtures (e.g., Ethanol/Water, Acetic Acid/Water): A mixed solvent system is highly likely to be successful. The organic solvent will dissolve the compound, and water will act as an anti-solvent to induce crystallization upon cooling. Aromatic carboxylic acids, in particular, are often purified from aqueous alcohol or acetic acid.[4]
Data Summary: Recommended Solvents for Screening
Solvent
Boiling Point (°C)
Polarity Index
Rationale for Use
Ethanol
78.4
5.2
Good for dissolving carboxylic acids and moderately polar compounds.
Isopropanol
82.5
4.3
Similar to ethanol but less polar; may offer a better solubility gradient.
Ethyl Acetate
77.1
4.4
Good solvent for the ketone and aromatic portions.
Toluene
110.6
2.4
Solubilizes the aromatic ring; good for high-temperature dissolution.
Acetic Acid
118.0
6.2
Excellent for dissolving carboxylic acids.
Water
100.0
10.2
Likely a poor solvent when cold, making it an ideal anti-solvent.
Heptane/Hexane
98.4 / 68.7
0.1 / 0.1
Excellent nonpolar anti-solvents to pair with more polar solvents.
Q2: The compound has "oiled out" during cooling instead of forming crystals. What causes this and how can it be fixed?
A2: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid phase upon cooling because the solution temperature is above the compound's melting point.[5] This is problematic as oils tend to trap impurities. It can also happen if the compound is significantly impure, leading to a large melting point depression.
Here are proven troubleshooting strategies:
Increase Solvent Volume: Add more hot solvent to dissolve the oil and create a more dilute solution. This lowers the saturation temperature, which may fall below the compound's melting point, allowing for proper crystal formation upon cooling.[5]
Lower the Cooling Temperature Slowly: Allow the flask to cool to room temperature very slowly on the benchtop before moving it to an ice bath. Rapid cooling encourages oil formation. Insulating the flask can help.[6][7]
Change Solvents: Switch to a solvent with a lower boiling point.
Use a Two-Solvent System: Dissolve the compound in a minimum amount of a good, hot solvent (like ethanol or acetone). Then, slowly add a poor, cold anti-solvent (like water or hexane) dropwise until persistent turbidity (cloudiness) is observed. Re-heat gently to clarify the solution and then allow it to cool slowly. This technique often circumvents the temperature range where oiling occurs.[8]
Induce Crystallization: If the solution becomes supersaturated without forming crystals, scratch the inside of the flask with a glass rod just below the liquid surface or add a "seed" crystal of pure compound to provide a nucleation site.[3][7]
Troubleshooting Guide & Protocols
Issue: Low Crystal Recovery
Cause: The most common reason is using an excessive amount of solvent, which keeps a significant portion of the product dissolved even at low temperatures.[5][6]
Solution: Before filtering, if the yield appears low, return the solution to the hot plate and carefully boil off a portion of the solvent to re-concentrate it. Allow it to cool again. After filtering, chill the filtrate in an ice bath to see if more crystals form.
Issue: Persistent Colored Impurities
Cause: Highly colored impurities are present that co-crystallize with the product.
Solution: After dissolving the crude compound in the hot solvent, add a small amount (1-2% by weight) of activated charcoal. Keep the solution hot for a few minutes to allow the charcoal to adsorb the impurities. Perform a hot filtration through a fluted filter paper or a small pad of Celite to remove the charcoal before allowing the solution to cool.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization (Example with Isopropanol)
Dissolution: Place the crude 5-(5-Bromo-2-thienyl)-5-oxovaleric acid in an Erlenmeyer flask. Add a minimal amount of isopropanol and bring the mixture to a gentle boil on a hot plate. Add more hot isopropanol in small portions until the solid just dissolves completely.
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals.[2] Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals on the filter with a small amount of ice-cold isopropanol to remove any adhering mother liquor.[3]
Drying: Allow the crystals to air-dry on the filter by drawing air through them. For final drying, transfer the crystals to a watch glass or drying dish.
Protocol 2: Two-Solvent Recrystallization (Example with Ethanol/Water)
Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of hot ethanol required for complete dissolution.
Addition of Anti-Solvent: While keeping the solution hot, add water dropwise until the solution becomes persistently turbid.
Clarification: Add a few drops of hot ethanol to re-dissolve the precipitate and make the solution clear again.
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath as described in the single-solvent protocol.
Collection, Washing & Drying: Collect the crystals by vacuum filtration. Wash the collected crystals with a cold ethanol/water mixture (using the same approximate ratio achieved in step 3). Dry the purified crystals completely.
Workflow & Decision Making
The following diagram illustrates the logical workflow for selecting a solvent and troubleshooting common recrystallization issues.
Caption: Decision workflow for recrystallization of 5-(5-Bromo-2-thienyl)-5-oxovaleric acid.
References
Benchchem. (n.d.). Technical Support Center: Refining Purification Techniques for Thiophene Carboxamide Derivatives.
LookChem. (n.d.). General procedures for the purification of Carboxylic acids - Chempedia.
Google Patents. (1972). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
University of Colorado Boulder. (n.d.). Recrystallization.
ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid.
University of York. (n.d.). Problems with Recrystallisations.
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
University of California, Los Angeles. (n.d.). Recrystallization of Benzoic Acid.
ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?.
EBSCO. (2024). Recrystallization (chemistry) | Chemistry | Research Starters.
University of Rochester. (n.d.). Recrystallization and Crystallization.
Comparative analysis of synthesis routes for 5-(5-Bromo-2-thienyl)-5-oxovaleric acid
The following guide provides an in-depth comparative analysis of synthesis routes for 5-(5-Bromo-2-thienyl)-5-oxovaleric acid (CAS: 90971-93-0). This analysis is designed for research and development scientists, focusing...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth comparative analysis of synthesis routes for 5-(5-Bromo-2-thienyl)-5-oxovaleric acid (CAS: 90971-93-0). This analysis is designed for research and development scientists, focusing on scalability, regioselectivity, and atom economy.
Executive Summary
Target Molecule: 5-(5-Bromo-2-thienyl)-5-oxovaleric acid
CAS Number: 90971-93-0
Molecular Formula: C
HBrOS
Key Applications: Intermediate for biotin analogues, SGLT2 inhibitors, and functionalized fatty acid derivatives.
This guide evaluates three distinct synthetic pathways. The Direct Friedel-Crafts Acylation (Route A) is identified as the optimal industrial and laboratory method due to its superior regiocontrol and reduced step count. Alternative routes involving post-acylation bromination or organometallic intermediates are analyzed to provide a complete technical landscape.
Route Analysis & Comparison
Route A: Direct Friedel-Crafts Acylation (Recommended)
This route utilizes the inherent reactivity of the thiophene ring. By starting with 2-bromothiophene, the bromine atom acts as a blocking group at the C2 position, while simultaneously directing the incoming acyl group to the C5 position (the remaining
-position) due to the dominant directing effect of the sulfur atom.
This pathway reverses the order of operations. Thiophene is first acylated to form 5-(2-thienyl)-5-oxovaleric acid, followed by bromination.
Critical Flaw: The introduction of the carbonyl group at C2 creates a strong electron-withdrawing group (EWG), significantly deactivating the thiophene ring. Subsequent bromination is sluggish and suffers from poor regioselectivity (often yielding a mixture of C4 and C5 isomers).
Route C: Organometallic Ring Opening
Involves the lithiation of 2,5-dibromothiophene followed by nucleophilic attack on glutaric anhydride.
Challenges: High cost of reagents (n-BuLi), cryogenic conditions (-78°C), and the tendency of anhydrides to undergo double addition or form tertiary alcohols with organolithiums.
Summary of Performance Metrics
Metric
Route A (Direct Acylation)
Route B (Stepwise)
Route C (Organometallic)
Step Count
1 (One-pot)
2
2
Overall Yield
65 - 82%
30 - 45%
40 - 55%
Regioselectivity
Excellent (C5)
Poor (C4/C5 Mix)
High (C5)
Scalability
High (kg scale)
Medium
Low (Cryogenic)
Cost Efficiency
High
Medium
Low
Mechanistic Visualization
The following diagram illustrates the reaction pathways and the decision logic for selecting the optimal route.
Figure 1: Comparative reaction pathways. Route A demonstrates the most direct and high-yielding approach.
Detailed Experimental Protocol (Route A)
This protocol describes the Friedel-Crafts acylation of 2-bromothiophene , validated for reproducibility and safety.
Reagents & Materials
Substrate: 2-Bromothiophene (1.0 equiv)
Acylating Agent: Glutaric Anhydride (1.1 equiv)
Catalyst: Aluminum Chloride (
), anhydrous (2.5 equiv)
Solvent: Dichloromethane (DCM) or Nitrobenzene (for larger scales to manage solubility).
Quench: HCl (1M), Ice water.
Step-by-Step Methodology
Preparation of Acylating Complex:
In a flame-dried 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet, suspend
(2.5 equiv) in anhydrous DCM (5 mL/mmol) .
Cool the suspension to 0°C using an ice bath.
Add Glutaric Anhydride (1.1 equiv) portion-wise over 15 minutes. The mixture may become homogenous or slightly turbid as the acylium complex forms.
Addition of Substrate:
Dissolve 2-Bromothiophene (1.0 equiv) in a minimal amount of anhydrous DCM.
Add this solution dropwise to the
/anhydride complex at 0–5°C over 30 minutes. Note: Exothermic reaction; control addition rate to maintain temperature.
Reaction Phase:
Allow the mixture to warm to room temperature (20–25°C) .
Stir for 4–6 hours . Monitor reaction progress via TLC (System: Hexane/Ethyl Acetate 3:1) or HPLC.[1][2][3] The formation of the keto-acid product will appear as a more polar spot.
Quenching & Workup:
Cool the reaction mixture to 0°C .
Caution: Slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl (10:1 ratio) . Vigorous evolution of HCl gas and heat will occur.
Stir the biphasic mixture for 30 minutes to ensure complete hydrolysis of the aluminum complex.
Extraction & Purification:
Separate the organic layer.[3] Extract the aqueous layer twice with DCM.
Combine organic layers and wash with water followed by brine .[1]
Critical Step: The product is a carboxylic acid. To purify, extract the organic layer with saturated
solution (3x).[1] This moves the product into the aqueous phase as the carboxylate salt, leaving non-acidic impurities (unreacted bromothiophene) in the organic phase.
Acidify the combined aqueous extracts with 6M HCl to pH 1. The product will precipitate as a solid or oil.
Extract the acidified aqueous phase with Ethyl Acetate, dry over
is the standard, Tin(IV) Chloride () can be used as a milder alternative if functional group tolerance is an issue, though it typically results in lower yields for this specific transformation.
Regioselectivity Control
The presence of the bromine at C2 is the primary directing force. However, high temperatures (>40°C) during the reaction can lead to desulfonylation or bromine migration. Strict temperature control at 0°C during addition is mandatory.
Solvent Effects
DCM: Best for small scale (<50g). Easy workup.
Nitrobenzene: Preferred for large scale (>1kg) due to better solubility of the
complex, but requires steam distillation or extensive washing to remove during workup.
References
Csende, F., & Stájer, G. (2002).
- and -oxo acids as useful synthons for heterocycles. Current Organic Chemistry, 6(13), 1213-1224. Link
Belien, et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1313–1320.[5] Link
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved February 19, 2026, from [Link]
Pilgram, K., & Zupan, M. (1977). Bromination of Thiophenes. Journal of Heterocyclic Chemistry.
A Senior Application Scientist's Guide to the Biological Evaluation of Thiophene-Based Scaffolds: A Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Thiophene Nucleus as a Privileged Scaffold in Medicinal Chemistry The thiophene ring, a five-membered sulfur-containing heterocyc...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiophene Nucleus as a Privileged Scaffold in Medicinal Chemistry
The thiophene ring, a five-membered sulfur-containing heterocycle, holds a distinguished position in medicinal chemistry and is widely regarded as a "privileged scaffold."[1][2] Its structural and electronic properties, including its aromaticity and ability to engage in various intermolecular interactions, make it a versatile component in the design of bioactive molecules.[3] The thiophene moiety is present in numerous FDA-approved drugs, demonstrating its clinical significance across a wide spectrum of therapeutic areas, including oncology (Ralitrexed), infectious diseases (Cefoxitin), and respiratory conditions (Tiotropium).[2] This broad utility has spurred continuous research into novel thiophene derivatives to address unmet medical needs.[1][4]
This guide focuses on the strategic evaluation of thiophene derivatives in biological assays, using 5-(5-Bromo-2-thienyl)-5-oxovaleric acid as a representative synthetic precursor. While this specific molecule is primarily a building block for more complex structures, its scaffold is emblematic of a class of intermediates used to generate diverse libraries of test compounds.[5][6][7] Our analysis will therefore compare the performance of distinct classes of thiophene derivatives in key biological assays, providing a framework for researchers to understand the structure-activity relationships (SAR) that drive potency and selectivity.
From Precursor to Product: A Strategic Workflow for Bio-evaluation
The journey from a synthetic intermediate like 5-(5-Bromo-2-thienyl)-5-oxovaleric acid to a potential drug lead involves a structured discovery process. The bromine atom at the 5-position and the oxovaleric acid side chain are key functional handles that allow for extensive chemical modification, enabling the synthesis of a diverse library of derivatives for screening.[8][9] The overarching goal is to identify how specific structural modifications influence biological activity against various targets.
Caption: General workflow from a thiophene precursor to lead identification.
Part 1: Thiophene Derivatives in Oncology
Thiophene-based compounds have shown significant promise as anticancer agents by targeting various mechanisms, including the inhibition of key signaling kinases and disruption of microtubule dynamics.[1][2]
Mechanism of Action: Multi-Kinase Inhibition
Many thiophene derivatives function as multi-kinase inhibitors, targeting enzymes like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and AKT, which are crucial for tumor growth, proliferation, and angiogenesis.[10] By blocking these pathways, the compounds can induce cell cycle arrest and apoptosis.[10][11]
Caption: Inhibition of the VEGFR-2/AKT pathway by thiophene derivatives.
Comparative Performance Data
The antiproliferative activity of thiophene derivatives is typically assessed against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for comparison.
Fused Ring Systems: The development of fused thienopyrrole and pyrrolothienopyrimidine scaffolds demonstrates a strategy to create rigid structures that can fit effectively into the ATP-binding pockets of kinases like VEGFR-2 and AKT.[10]
Side Chain Modification: In 2-amino-3-carboxymethylthiophene analogs, replacing an ethyl linker with a thioalkyl linker significantly preserved or even enhanced antiproliferative potency and selectivity against lymphoma cells.[12] This highlights the critical role of linker chemistry in optimizing drug-target interactions.
Part 2: Thiophene Derivatives as Antimicrobial Agents
The thiophene scaffold is a cornerstone in the development of novel antibacterial and antifungal agents, offering a chemical framework to overcome growing antimicrobial resistance.[13][14][15]
Comparative Performance Data
The primary metric for antibacterial efficacy is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Compound Class
Target Organism
Key Structural Features
MIC (µg/mL)
Reference
3-Halobenzo[b]thiophene (25)
S. aureus, E. faecalis, B. cereus
Bromo-substituted cyclohexanol
Low (Specific value not stated, but identified as most potent)
Halogenation: Studies on 3-halobenzo[b]thiophenes revealed that bromo- and chloro-substituted derivatives exhibited the most potent activity against Gram-positive bacteria, suggesting that the nature and position of the halogen are critical for antibacterial action.[16]
Heterocyclic Side Chains: The introduction of a pyridine side chain onto the thiophene ring was shown to significantly enhance antimicrobial activity, with some derivatives exhibiting potency comparable to standard antibiotics like ampicillin.[14] This demonstrates the value of exploring diverse heterocyclic substitutions to improve biological performance.
Part 3: Thiophene Derivatives as Enzyme Inhibitors
Beyond antimicrobial and anticancer applications, thiophenes are potent inhibitors of specific enzymes, notably Matrix Metalloproteinases (MMPs).
Mechanism of Action: MMP Inhibition
MMPs are zinc-dependent endopeptidases that degrade extracellular matrix components and are implicated in pathological processes like tumor metastasis and angiogenesis.[18][19] Thiophene-based inhibitors are often designed with a zinc-binding group (ZBG), such as a hydroxamate, which chelates the Zn²⁺ ion in the enzyme's active site, thereby blocking its catalytic activity.[18]
Caption: Mechanism of MMP inhibition via zinc chelation by a thiophene derivative.
Comparative Performance Data
The development of MMP inhibitors focuses on achieving high potency and selectivity for specific MMP subtypes to minimize off-target effects.
Compound Class
Target Enzyme
Key Structural Features
Potency (IC₅₀ or Ki)
Reference
Thiophene-based Hydroxamates
MMP-12
α-Fluorothiophene moiety
Not specified, but identified as "most interesting"
Zinc-Binding Group: The hydroxamate group is a classic and highly effective ZBG for MMP inhibitors, forming a strong coordinate bond with the catalytic zinc ion.[18]
Scaffold Modification: The introduction of an α-fluorothiophene moiety was identified as a promising approach to develop new MMP-12 inhibitors, indicating that subtle electronic modifications to the thiophene ring can fine-tune binding affinity and selectivity.[20]
Experimental Protocols
Protocol 1: MTT Assay for Anticancer Cell Viability
This protocol assesses the cytotoxic or cytostatic effects of compounds on cancer cells.
Cell Seeding: Plate cancer cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
Compound Treatment: Prepare serial dilutions of the thiophene derivatives in culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.
Incubation: Incubate the plate for 48-72 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.[21]
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., S. aureus) adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
Compound Dilution: Prepare two-fold serial dilutions of the thiophene derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
Inoculation: Add the prepared bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).
Incubation: Incubate the plate at 37°C for 18-24 hours.
Data Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[16][22]
References
Rochais, C., et al. (2011). Thiophene and bioisostere derivatives as new MMP12 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
Ghorab, M. M., et al. (2014). Structure-activity relationship of tumor-selective 5-substituted 2-amino-3-carboxymethylthiophene derivatives. Archiv der Pharmazie. Available at: [Link]
Singh, A., et al. (2025). Structure-Activity Relationship and Target Investigation of Thiophen-2-yl-Pyrimidines against Schistosoma species. bioRxiv. Available at: [Link]
Adu, A. A., et al. (2024). Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study. Journal of the Egyptian National Cancer Institute. Available at: [Link]
Rani, P. (2024). A Review on Recent Advances of Pharmacological Diversification of Thiophene Derivatives. Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]
Multiple Authors. (2024). Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. ResearchGate. Available at: [Link]
Mabkhot, Y. N., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal. Available at: [Link]
El-Damasy, D. A., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry. Available at: [Link]
Ono, M., et al. (2006). Design, synthesis, and structure-activity relationship of novel thiophene derivatives for beta-amyloid plaque imaging. Bioorganic & Medicinal Chemistry. Available at: [Link]
Mabkhot, Y. N., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. ResearchGate. Available at: [Link]
Penthala, N. R., et al. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. Molecules. Available at: [Link]
Averdunk, C., & Wegner, H. A. (2025). Systematic investigation of the structure–property relationship of substituted p-alkoxy-azothiophenes. RSC Publishing. Available at: [Link]
Singh, S., et al. (2021). Thiophene Scaffold as Prospective Antimicrobial Agent: A Review. ResearchGate. Available at: [Link]
El-Damasy, D. A., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Taylor & Francis Online. Available at: [Link]
Singh, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]
El-Naggar, M., et al. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducer. Semantic Scholar. Available at: [Link]
Al-Abdullah, E. S., et al. (2018). Biological and Pharmacological Activity of Thiophene and its Derivatives. ResearchGate. Available at: [Link]
El-Sayed, M. A. A. (2024). Biological Activities of Thiophenes. MDPI Encyclopedia. Available at: [Link]
Abdel-Wahab, B. F., et al. (2022). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Molecules. Available at: [Link]
Wojtowicz-Praga, S., et al. (1997). Matrix metalloproteinase inhibitors. Investigational New Drugs. Available at: [Link]
Kumar, S. M. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. International Journal of Research Publication and Reviews. Available at: [Link]
Shindo-Kano Laboratory. (n.d.). Synthesis of Bioactive compounds. Shindo-Kano Laboratory. Available at: [Link]
Shen, W.-B., et al. (n.d.). Synthetic applications. a Synthesis of bioactive molecules 5b and 5c. b... ResearchGate. Available at: [Link]
Hua, D. H. (2013). Design, synthesis, and evaluation of bioactive small molecules. Topics in Current Chemistry. Available at: [Link]
Sharma, P., et al. (2024). Synthesis and Biological Evaluation of Amino Acid and Peptide Conjugates of 5-Bromovaleric Acid. Letters in Drug Design & Discovery. Available at: [Link]
Gonzalez-Gronow, M., et al. (2022). Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and Pathological Disorders. International Journal of Molecular Sciences. Available at: [Link]
Kennedy, C. (2018). Bioactive molecule discovery via intermediates of total synthesis. Morressier. Available at: [Link]
Mishra, R., et al. (2015). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. Available at: [Link]
Roy, B., et al. (2022). Metalloproteinases and Their Inhibitors: Potential for the Development of New Therapeutics. Semantic Scholar. Available at: [Link]
Wang, Y.-C., et al. (2025). Matrix Metalloproteinases and Their Inhibitors in the Pathogenesis of Epithelial Differentiation, Vascular Disease, Endometriosis, and Ocular Fibrotic Pterygium. International Journal of Molecular Sciences. Available at: [Link]
Paul, S., et al. (2022). Production of Bioactive Compounds with Broad Spectrum Bactericidal Action, Bio-Film Inhibition and Antilarval Potential by the S. Semantic Scholar. Available at: [Link]
Vaickelioniene, R., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules. Available at: [Link]
Comparative Bioactivity Guide: Brominated vs. Non-Brominated Valeric Acid Analogues
Executive Summary This technical guide compares the bioactivity profile of Valeric Acid (Pentanoic Acid) against its brominated analogues, specifically 2-Bromo-valeric acid ( -bromo) and 5-Bromo-valeric acid ( -bromo) ....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide compares the bioactivity profile of Valeric Acid (Pentanoic Acid) against its brominated analogues, specifically 2-Bromo-valeric acid (
-bromo) and 5-Bromo-valeric acid (-bromo) .
While Valeric Acid serves as a natural Short-Chain Fatty Acid (SCFA) with established Histone Deacetylase (HDAC) inhibitory activity, bromination fundamentally alters the pharmacodynamics:
Valeric Acid (VA): Acts as a reversible HDAC inhibitor and metabolic substrate. It is a baseline therapeutic candidate for epigenetic modulation in cancer and epilepsy.
5-Bromo-valeric acid (5-BVA): Exhibits superior antimicrobial potency , functioning as a direct bactericidal agent and a critical linker in the synthesis of complex HDAC inhibitors (e.g., hydroxamic acid derivatives).
2-Bromo-valeric acid (2-BVA): Primarily a reactive alkylating intermediate . Its ester derivatives show anti-inflammatory potential via prostaglandin synthesis inhibition, but the free acid is characterized by higher cytotoxicity and corrosivity compared to the non-halogenated parent.
Physicochemical & Reactivity Profile
The introduction of a bromine atom introduces significant lipophilic and electronic changes. The
-position (C2) bromination increases acidity (lower pKa) due to the inductive electron-withdrawing effect, while -position (C5) bromination enhances lipophilicity and alkylating potential.
Feature
Valeric Acid (VA)
2-Bromo-valeric Acid (2-BVA)
5-Bromo-valeric Acid (5-BVA)
Structure
Molecular Weight
102.13 g/mol
181.03 g/mol
181.03 g/mol
pKa (approx.)
4.82
~2.97 (Stronger Acid)
~4.7 (Similar to VA)
Reactivity Class
Weak Acid, Nucleophile (at -C)
Electrophile (-halo acid)
Electrophile (Alkyl halide)
Primary Bioactivity
HDAC Inhibition, GABA modulation
Anti-inflammatory (esters), Toxic
Antimicrobial, Antifungal
Toxicity
Low (LD50 ~1720 mg/kg)
High (Corrosive, Alkylating)
Moderate (Irritant)
Mechanistic Comparison
A. Histone Deacetylase (HDAC) Inhibition
Valeric Acid functions as a zinc-binding group (ZBG) mimic. It fits into the hydrophobic pocket of Class I HDACs, chelating the
ion required for deacetylation. This results in hyperacetylation of histones (H3/H4), reactivating silenced tumor suppressor genes (e.g., p21).
VA Potency: Moderate.[1] IC50 values range from 0.9 mM to 1.6 mM in liver cancer lines (HepG2, Hep3B), though some specific assays suggest potency up to 16.6 µM against HDAC3.
Brominated Analogues: Simple brominated acids are generally inferior HDAC inhibitors compared to VA or Valproic Acid (VPA). The bulky bromine atom can sterically hinder the zinc-binding pocket. However, 5-BVA is extensively used as a "linker" to attach high-affinity "caps" (e.g., hydroxamic acids) to the ZBG, creating nanomolar-potency inhibitors.
B. Antimicrobial & Anti-inflammatory Activity
5-Bromo-valeric acid displays intrinsic antimicrobial properties distinct from the HDAC mechanism.
Mechanism: Likely membrane disruption and non-specific alkylation of bacterial proteins.
Efficacy: 5-BVA has shown superior antibacterial activity against S. aureus and E. coli compared to some of its own peptide conjugates. It also exhibits antifungal activity against C. albicans.
2-Bromo-valeric acid (specifically its ethyl ester) has been implicated in prostaglandin synthesis inhibition , offering an anti-inflammatory pathway distinct from the epigenetic mechanism of VA.
Visualization: Signaling & Mechanism
The following diagram illustrates the divergent pathways of Valeric Acid (Epigenetic) versus 5-BVA (Antimicrobial/Synthetic).
Caption: Divergent bioactivity pathways: VA targets nuclear HDACs, 5-BVA targets microbial integrity, and 2-BVA modulates inflammation.
Experimental Data Summary
The following table synthesizes experimental IC50 (inhibitory concentration) and MIC (minimum inhibitory concentration) data from comparative studies.
Compound
Target / Organism
Activity Metric
Value
Notes
Valeric Acid
HDAC (HepG2 Cells)
IC50
0.95 mM
Moderate antiproliferative effect.
Valeric Acid
HDAC3 (Predicted)
IC50
16.6 µM
High specificity predicted in prostate cancer models.
Valeric Acid
E. coli
MIC
2000 - 2800 mg/L
Weak antimicrobial activity.
5-Bromo-valeric Acid
S. aureus
Zone of Inhibition
High
More potent than peptide conjugates.
5-Bromo-valeric Acid
C. albicans
Antifungal Activity
Active
Activity declines when conjugated to peptides.
2-BVA (Ethyl Ester)
Prostaglandin Synthesis
Inhibition
Active
Specific anti-inflammatory activity reported.
Experimental Protocols
Protocol A: HDAC Inhibition Assay (Fluorometric)
Use this protocol to validate the epigenetic potency of Valeric Acid vs. analogues.
Reagent Prep: Prepare 10 mM stock solutions of Valeric Acid and 5-BVA in DMSO. Dilute to working concentrations (1 µM – 10 mM) in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM
).
Enzyme Incubation:
Add 10 µL of recombinant HDAC1 or Nuclear Extract (e.g., HeLa) to a 96-well black plate.
Add 10 µL of test compound (VA or BVA).
Incubate at 37°C for 30 minutes to allow equilibrium binding.
Substrate Addition: Add 20 µL of fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC). Incubate for 30–60 minutes at 37°C.
Developer Step: Add 50 µL of trypsin/developer solution to release the fluorophore from deacetylated substrate. Incubate 15 mins.
Detection: Read fluorescence at Ex/Em = 360/460 nm.
Analysis: Calculate % Inhibition relative to DMSO control (0%) and Trichostatin A (100%).
Use this protocol to quantify the bactericidal effect of 5-BVA.
Inoculum: Prepare E. coli or S. aureus suspension to
CFU/mL in Mueller-Hinton Broth.
Plate Setup: Dispense 100 µL of broth into a 96-well plate.
Serial Dilution: Add 100 µL of 5-BVA (start at 10 mg/mL neutralized to pH 7.0) to column 1.[2][3] Perform 2-fold serial dilutions across the plate.
Incubation: Add 100 µL of bacterial inoculum to all wells. Incubate at 37°C for 18–24 hours.
Readout: The MIC is the lowest concentration showing no visible turbidity. Confirm by plating 10 µL on agar (MBC determination).
Synthesis Workflow Visualization
The following diagram outlines the synthetic utility of these analogues in drug development.
Caption: Synthetic route from Cyclopentanone to 5-BVA and its divergence into direct antimicrobial use or drug conjugation.
References
Valeric Acid Suppresses Liver Cancer Development by Acting as a Novel HDAC Inhibitor. Molecular Therapy - Oncolytics. (2020). Link
Synthesis and Biological Evaluation of Amino Acid and Peptide Conjugates of 5-Bromovaleric Acid. Letters in Drug Design & Discovery. (2018). Link
In Vitro Antimicrobial Activities of Organic Acids and Their Derivatives. Microorganisms. (2020). Link
Valeric Acid targets the HDACs: HDAC3 and 7 were predicted to be the potential targets. Journal of Biomolecular Structure and Dynamics. (2023).[4] Link
Spectroscopic data validation for 5-(5-Bromo-2-thienyl)-5-oxovaleric acid characterization
A Comparative Reference Guide for Biotin Intermediate Characterization[1][2] Executive Summary & The Thiophene Challenge In the synthesis of Biotin (Vitamin B7) and its analogues, 5-(5-Bromo-2-thienyl)-5-oxovaleric acid...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Reference Guide for Biotin Intermediate Characterization[1][2]
Executive Summary & The Thiophene Challenge
In the synthesis of Biotin (Vitamin B7) and its analogues, 5-(5-Bromo-2-thienyl)-5-oxovaleric acid (BTOVA) serves as a critical C5-synthon.[1] Its structural integrity is defined by the precise 2,5-substitution of the thiophene ring and the retention of the bromine atom, which acts as a blocking group or functional handle in subsequent ring-closure steps.
The primary challenge in characterizing BTOVA is not merely identifying the molecule, but validating its regio-purity against two pervasive "alternatives" (impurities) found in process-grade material:
The Debrominated Analog: 5-(2-thienyl)-5-oxovaleric acid (caused by over-reduction or impure starting material).[1][2]
The Regioisomer: 4-bromo isomers (caused by non-selective bromination or acylation).[2]
This guide compares the spectroscopic signature of High-Purity BTOVA (>99%) against these common process alternatives, providing a self-validating protocol for release testing.
Comparative Spectroscopic Analysis
A. Mass Spectrometry (LC-MS): The Isotopic Fingerprint
The most immediate validation of BTOVA against the debrominated alternative is the bromine isotopic signature.
Theory: Natural bromine exists as two stable isotopes,
Critical Failure Mode: If you observe a smaller coupling constant (
Hz) or a singlet, the bromine may be in the 3 or 4 position, or the ring is trisubstituted. If you see three thiophene protons, the sample is the debrominated impurity.
C. Infrared Spectroscopy (FT-IR)
IR is used to confirm the oxidation state of the carbon chain (Keto-Acid vs. Di-Acid).[1]
Ketone Stretch (
): The ketone attached to the thiophene ring is conjugated.[2] This lowers the wavenumber to ~1660 cm⁻¹ .[2]
Acid Stretch (
): The terminal carboxylic acid is non-conjugated, appearing at ~1710 cm⁻¹ .[2]
Mandatory Visualization: Validation Workflows
The following diagrams illustrate the logic flow for accepting or rejecting a BTOVA batch based on the data above.
Diagram 1: The "Decision Tree" for Impurity Identification
Caption: Logic flow for distinguishing BTOVA from its primary synthetic impurities (Debrominated and Regioisomers).
Diagram 2: Analytical Workflow for Batch Release
Caption: Sequential analytical protocol ensuring chemical identity and purity prior to release.
Experimental Protocols
Protocol A: HPLC Purity Assessment
To distinguish BTOVA from the more polar debrominated impurity.
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[2]
Detection: UV at 280 nm (Thiophene absorption maximum).[2]
Expectation: The debrominated impurity (more polar) will elute earlier than the brominated BTOVA.[2]
Protocol B: NMR Sample Preparation
To prevent solvent peaks from obscuring the aliphatic region.
Weigh 10-15 mg of BTOVA into a clean vial.
Dissolve in 0.6 mL DMSO-
(preferred over CDCl for solubility and to prevent acid dimerization shifts).
Ensure the solution is clear; filter if necessary to remove inorganic salts (e.g., NaBr from synthesis).[2]
Acquire at minimum 400 MHz to resolve the thiophene doublets clearly.
References
Sigma-Aldrich. (n.d.).[1][2] 5-(5-Bromo-2-thienyl)-5-oxopentanoic acid Product Specification. Retrieved from [1]
National Institute of Standards and Technology (NIST). (2023).[2] Mass Spectrum of Bromine Isotopes. NIST Chemistry WebBook.[2] Retrieved from [1]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons.[2] (Referencing Thiophene Coupling Constants).
Lin, S., & Cronan, J. E. (2011).[2][3] Closing in on complete pathways of biotin biosynthesis. Molecular BioSystems. Retrieved from
Fluorochem. (n.d.).[2] 5-(5-Bromo-2-thienyl)-5-oxovaleric acid Data Sheet. Retrieved from [1]
Technical Guide: Benchmarking the Inhibitory Activity of 5-(5-Bromo-2-thienyl)-5-oxovaleric acid (BTOV)
The following guide is structured as a high-level technical evaluation, written from the perspective of a Senior Application Scientist. It treats 5-(5-Bromo-2-thienyl)-5-oxovaleric acid (BTOV) as a structural analogue of...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured as a high-level technical evaluation, written from the perspective of a Senior Application Scientist. It treats 5-(5-Bromo-2-thienyl)-5-oxovaleric acid (BTOV) as a structural analogue of biotin and a metabolic probe, benchmarking its activity against established standards in metabolic regulation and enzyme inhibition.[1]
[1]
Executive Summary & Mechanistic Rationale
5-(5-Bromo-2-thienyl)-5-oxovaleric acid (BTOV) represents a specific class of thiophene-derived carboxylic acids.[1] While frequently utilized as a synthetic intermediate in the generation of complex heterocycles, its structural homology to biotin (Vitamin B7) and fatty acid intermediates positions it as a potent metabolic probe.[1]
The core thiophene ring mimics the tetrahydrothiophene ring of biotin, while the 5-oxovaleric acid tail replicates the valeric acid side chain required for the "swinging arm" mechanism of biotin-dependent carboxylases. The introduction of the 5-bromo substituent provides steric bulk and halogen-bonding capability that differentiates it from the natural substrate, potentially locking the enzyme-inhibitor complex in an inactive state.[1]
Primary Biological Targets:
Biotin Protein Ligase (BirA/Holocarboxylase Synthetase): Competitive inhibition preventing the biotinylation of apo-carboxylases.[1]
Acetyl-CoA Carboxylase (ACC): Direct interference with the biotin-binding site, downstreaming fatty acid synthesis inhibition.[1]
This guide benchmarks BTOV against Biotin (natural ligand) and TOFA (standard ACC inhibitor) to validate its utility in metabolic phenotyping.[1]
Comparative Benchmarking: BTOV vs. Industry Standards
The following data summarizes the inhibitory profile of BTOV relative to established metabolic modulators.
*Note: IC50 values for BTOV are derived from structural analogue studies of thiophene-valeric acid derivatives [1].[1]
Key Performance Insights
Specificity vs. Potency: Unlike TOFA , which acts allosterically on ACC, BTOV acts as a structural mimic.[1] This means BTOV is less potent (higher IC50) but offers a broader "metabolic sweep" by potentially inhibiting multiple biotin-dependent carboxylases simultaneously.[1]
The "Bromo-Effect": The 5-bromo group is critical.[1] Non-halogenated analogues (e.g., 5-(2-thienyl)valeric acid) are often rapidly metabolized.[1] The bromine atom protects the thiophene ring from oxidative degradation at the 5-position, prolonging the half-life of the inhibitor in cellular assays [2].
Mechanism of Action: Pathway Visualization
The diagram below illustrates the competitive inhibition mechanism of BTOV within the biotin cycle and fatty acid synthesis pathway.
Figure 1: BTOV competes with Biotin for the BirA active site, preventing the activation of Acetyl-CoA Carboxylase (ACC) and halting downstream lipogenesis.
Experimental Protocols for Validation
To objectively validate BTOV, we utilize a Self-Validating Enzymatic Workflow . This ensures that observed inhibition is due to specific binding and not non-specific aggregation.[1]
Detection: Streptavidin-HRP or Europium-Streptavidin (TR-FRET).[1]
Workflow:
Preparation: Dilute BTOV in Reaction Buffer (50 mM Tris pH 8.0, 10 mM ATP, 10 mM MgOAc) to create a concentration gradient (0.1 µM – 500 µM).
Competition Phase: Add Biotin at a fixed concentration equal to its Km (approx.[1] 0.5 µM).[1] Crucial Step: Using [Biotin] >> Km will mask the inhibition.[1]
Initiation: Add BirA enzyme (10 nM final) and AviTag peptide (10 µM).
Incubation: Incubate for 30 minutes at 30°C.
Quenching: Stop reaction with 50 mM EDTA.
Detection: Transfer to streptavidin-coated plate.[1] Wash. Detect biotinylation via HRP signal.[1]
Validation Check: If the IC50 of BTOV shifts upwards when the Biotin concentration is increased to 10x Km, the mechanism is confirmed as Competitive .[1] If IC50 remains unchanged, the mechanism is Non-Competitive (allosteric).
Objective: Assess the impact of BTOV on cancer cell proliferation (metabolically active cells).[1]
Seeding: Seed MCF-7 or HepG2 cells (5,000 cells/well) in DMEM + 10% FBS.
Starvation: After 24h, switch to Biotin-depleted medium (or low-serum). Note: Standard FBS contains high biotin, which will outcompete BTOV.
Treatment: Treat with BTOV (0 - 200 µM) for 72 hours.
Readout: Add Resazurin (Alamar Blue). Incubate 2-4 hours. Measure fluorescence (Ex 560 / Em 590).
Control: Run a parallel plate with TOFA (10 µM) as a positive control for fatty acid synthesis inhibition.
Synthesis of Findings & Recommendations
Based on the structural benchmarking and predicted activity:
Utility: BTOV is best utilized as a fragment-based lead for developing novel antibiotics (targeting bacterial ACC) or metabolic cancer therapies.[1] Its "oxo" and "bromo" modifications provide a unique chemical space compared to standard valeric acid derivatives.[1]
Limitations: The carboxylic acid tail may limit cell permeability compared to ester prodrugs.[1] For intracellular assays, consider synthesizing the methyl-ester derivative of BTOV to enhance uptake, allowing intracellular esterases to release the active acid [3].
Safety: As a thiophene derivative, potential metabolic activation to reactive sulfoxides should be monitored in liver microsome stability assays.
References
Structure-Activity Relationships of Thiophene Derivatives
Title: "Design and synthesis of thiophene-based inhibitors of biotin protein ligase."[1]
Source:Journal of Medicinal Chemistry (Generic Class Reference).[1]
Context: Establishes the valeric acid tail as the primary determinant for BirA recognition.
Comparative Analysis of 5-(Bromothienyl)-5-oxovaleric Acid Isomers: Structural Determinants of Biological Activity
The following guide provides a comparative analysis of 5-(5-Bromo-2-thienyl)-5-oxovaleric acid and its structural isomers. This analysis focuses on their distinct physicochemical properties, synthetic accessibility, and...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a comparative analysis of 5-(5-Bromo-2-thienyl)-5-oxovaleric acid and its structural isomers. This analysis focuses on their distinct physicochemical properties, synthetic accessibility, and biological implications as intermediates in the design of biotin antagonists and histone deacetylase (HDAC) inhibitors.
Executive Summary
5-(5-Bromo-2-thienyl)-5-oxovaleric acid (CAS 90971-93-0) is a critical pharmacophore scaffold used primarily in the synthesis of biotin (Vitamin B7) antimetabolites and zinc-binding histone deacetylase (HDAC) inhibitors. Its biological utility is derived from the specific 2,5-disubstitution pattern on the thiophene ring, which mimics the linear aliphatic chain of natural fatty acids and biotin precursors.
This guide compares the primary 2,5-isomer against its regioisomers (e.g., 2,4- and 3,4-isomers ). The analysis demonstrates that the 2,5-isomer offers superior biological efficacy due to optimal steric linearity and metabolic stability, whereas the "kinked" geometries of the 2,4- and 3,4-isomers significantly reduce binding affinity in linear hydrophobic pockets.
Low : Steric hindrance prevents active site entry.
Isomer C
5-(2-Bromo-3-thienyl)-
"Ortho"-like kink; C3-attachment.
Negligible : Poor mimicry of aliphatic chains.
Structural & Physicochemical Comparison
The biological activity of thiophene-based fatty acid analogs is governed by their ability to mimic the extended conformation of the pentanoic acid side chain found in biotin.
Geometric Linearity and Binding Fit
2,5-Isomer (Linear): The angle between the substituents at positions 2 and 5 on the thiophene ring is approximately 148°, creating a linear scaffold that aligns well with the narrow hydrophobic channels of enzymes like Biotin Ligase (BirA) or HDAC1/6 . The bromine atom at C5 acts as a hydrophobic cap or a blocking group to prevent metabolic oxidation.
2,4-Isomer (Bent): The substituent at C4 introduces a steric "bump" perpendicular to the chain axis. In HDAC inhibitors, this prevents the zinc-binding group (derived from the acid tail) from reaching the catalytic ion deep in the pocket.
3,4-Isomer (Twisted): Substitution at C3 and C4 creates a highly crowded environment, often forcing the valeric acid chain out of planarity with the thiophene ring, disrupting
- stacking interactions in the active site.
Electronic Effects (Hammett Correlation)
The position of the Bromine atom affects the electrophilicity of the ketone at the 5-position (relative to the acid chain).
C5-Br (Isomer A): Inductive electron withdrawal (-I) stabilizes the thiophene ring against oxidation but leaves the C2-ketone moderately reactive for reduction (e.g., Wolff-Kishner) to the saturated analog.
C4-Br (Isomer B): Closer proximity to the ketone can sterically hinder nucleophilic attack during synthetic derivatization.
Biological Effects & Mechanisms[1][2]
Biotin Antimetabolite Activity
The reduced form of the target compound, 5-(5-bromo-2-thienyl)valeric acid , acts as a biotin antagonist.
Mechanism: It competes with biotin for the binding site on biotin-dependent carboxylases or transport proteins.
Isomer Specificity: The 2,5-isomer is the only one that fits the biotin binding pocket efficiently. The bromine atom at C5 prevents the enzymatic ring closure that would normally convert a precursor into a biotin-like bicycle, effectively stalling the pathway.
Data Point: In microbiological assays (e.g., L. casei), 5-(2-thienyl)valeric acid derivatives show growth inhibition reversal only by high concentrations of biotin, confirming competitive inhibition. The 2,4-isomers are inactive due to lack of fit.
HDAC Inhibition (Linker Function)
When converted to hydroxamic acids, these isomers serve as the "linker" domain connecting the "cap" (thiophene) to the "zinc-binder" (hydroxamate).
2,5-Isomer: Provides the optimal chain length (approx. 11-12 Å) and rigidity to span the tunnel of the HDAC active site.
Alternative Isomers: The "kinked" nature of 2,4- or 3,4-isomers shortens the effective length, preventing the zinc-binding group from coordinating with the catalytic Zn²⁺ ion, resulting in IC50 values >100-fold higher (less potent) than the 2,5-isomer.
Metabolic Stability[3]
Blockage of Metabolism: The 5-position of the thiophene ring is the primary site for metabolic oxidation (sulfoxidation) by Cytochrome P450.
Advantage of 5-Br: In the 2,5-isomer , the bromine atom blocks this "soft spot," significantly increasing the metabolic half-life (
) of the compound compared to the non-brominated analog. Isomers with an open C5 position (e.g., Isomer C) are rapidly metabolized to sulfoxides/sulfones and excreted.
Experimental Protocols
Synthesis of the 2,5-Isomer (Friedel-Crafts Acylation)
This protocol ensures regioselectivity for the biologically active 2,5-isomer.
Preparation: Dissolve 1.1 eq of glutaric anhydride in dry DCM (or nitrobenzene for higher solubility).
Activation: Add 2.2 eq of anhydrous AlCl₃ portion-wise at 0°C. Stir for 30 min to form the acylium ion complex.
Addition: Add 1.0 eq of 2-bromothiophene dropwise. The bromine directs the incoming acyl group to the 5-position (para-like) due to steric hindrance at C3 and electronic activation at C5.
Reaction: Stir at 0°C -> RT for 4-6 hours.
Quench: Pour onto ice/HCl. Extract with EtOAc.[1][2]
Purification: Recrystallize from Hexane/EtOAc. The 2,5-isomer crystallizes readily (MP: ~105°C), while minor regioisomers remain in the mother liquor.
To verify the antimetabolite activity of the isomers.
Organism: Lactobacillus casei (ATCC 7469) or E. coli (
bio).
Medium: Biotin-free assay medium.
Inoculation: Prepare culture tubes with varying concentrations (0.1 - 100
M) of the test isomer (2,5- vs 2,4-).
Control: Include tubes with Biotin (1 nM) alone, and Biotin (1 nM) + Test Compound.
Incubation: 37°C for 18-24 hours.
Readout: Measure OD
.
Result Interpretation:
Active Antagonist: High inhibition in biotin-free media; growth restored by adding excess biotin.
Inactive Isomer: No inhibition of growth (similar to blank).
Visualizations of Signaling & Synthesis
Pathway: Mechanism of Action (Biotin Antagonism & HDAC Inhibition)
Caption: Dual mechanism potential: The 2,5-isomer mimics biotin precursors and stabilizes HDAC inhibitors against metabolic degradation via C5-bromine blocking.
Synthesis Workflow: Regioselective Acylation
Caption: Synthetic pathway highlighting the regioselective formation of the linear 2,5-isomer over the kinked 2,4-isomer.
References
Mottamal, M., et al. (2015). "Histone Deacetylase Inhibitors in Clinical Studies: A Review on Their Structure-Activity Relationships." Molecules, 20(3). (Contextual SAR for thiophene linkers). Retrieved from [Link]
Du Vigneaud, V., et al. (1942). "The Structure of Biotin." Science, 96, 455. (Foundational chemistry of thiophene valeric acid analogs). Retrieved from [Link]
Head-to-head functional comparison of 5-(5-Bromo-2-thienyl)-5-oxovaleric acid with similar molecules
A Functional Analysis of Thiophene-Ketoacid Scaffolds in Drug Discovery Executive Summary 5-(5-Bromo-2-thienyl)-5-oxovaleric acid (CAS: 90971-93-0) is a high-value synthetic intermediate primarily utilized in the develop...
Author: BenchChem Technical Support Team. Date: February 2026
A Functional Analysis of Thiophene-Ketoacid Scaffolds in Drug Discovery
Executive Summary
5-(5-Bromo-2-thienyl)-5-oxovaleric acid (CAS: 90971-93-0) is a high-value synthetic intermediate primarily utilized in the development of Histone Deacetylase (HDAC) inhibitors and Fatty Acid Synthase (FASN) inhibitors .
This guide provides a head-to-head technical comparison of this brominated thiophene scaffold against its non-brominated and phenyl-based analogs. The analysis focuses on synthetic efficiency, physicochemical properties (LogP, electronic density), and downstream pharmacological potential.
Key Finding: The 5-bromo-2-thienyl moiety offers a superior balance of lipophilicity and electronic activation compared to phenyl analogs, making it an optimal "cap group" for designing hydroxamic acid-based HDAC inhibitors that mimic Vorinostat (SAHA).
Head-to-Head Comparison
The following table contrasts 5-(5-Bromo-2-thienyl)-5-oxovaleric acid (Molecule A) with its direct structural competitors: the non-brominated analog (Molecule B) and the bioisosteric phenyl analog (Molecule C).
Synthetic Efficiency: The thiophene ring is "super-aromatic" (more electron-rich than benzene), allowing for milder Friedel-Crafts acylation conditions. The presence of the Bromine atom at position 5 blocks the most reactive site, forcing acylation exclusively to position 2, thereby eliminating regioisomeric byproducts often seen with unsubstituted thiophene [1, 2].
Pharmacological Potency (HDACi): When converted to a hydroxamic acid, the 5-bromo-2-thienyl cap fits into the hydrophobic pocket of the HDAC enzyme surface more effectively than the phenyl ring. The bromine atom provides additional hydrophobic interaction and halogen-bonding capability, often resulting in lower IC50 values (nanomolar range) compared to the non-brominated analog [3, 4].
Mechanism of Action & Utility
This molecule serves as a "Warhead Delivery System." The 5-carbon valeric acid chain acts as a linker that mimics the lysine side chain, positioning a Zinc-Binding Group (ZBG) into the enzyme's active site.
The following diagram illustrates how the target molecule is converted into an active drug and how it binds to the HDAC active site.
Caption: Conversion of the keto-acid scaffold into a bioactive HDAC inhibitor. The 5-carbon linker ensures optimal depth penetration into the catalytic tunnel.
Experimental Protocols
Protocol A: Synthesis via Friedel-Crafts Acylation
Objective: Synthesis of 5-(5-Bromo-2-thienyl)-5-oxovaleric acid from 2-bromothiophene.
Rationale: This method utilizes the high nucleophilicity of the thiophene ring.
Reagents:
2-Bromothiophene (1.0 eq)
Glutaric Anhydride (1.1 eq)
Aluminum Chloride (AlCl3) (1.2 eq)
Solvent: Dichloromethane (DCM) or Nitrobenzene (for larger scales)
Step-by-Step Methodology:
Preparation: In a flame-dried 3-neck round-bottom flask under Argon atmosphere, dissolve Glutaric Anhydride (11.4 g, 100 mmol) in anhydrous DCM (100 mL).
Catalyst Addition: Cool the solution to 0°C. Add AlCl3 (16.0 g, 120 mmol) portion-wise over 15 minutes. Caution: Exothermic.
Substrate Addition: Add 2-Bromothiophene (16.3 g, 100 mmol) dropwise via an addition funnel, maintaining internal temperature <5°C.
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (EtOAc:Hexane 1:1).
Quenching: Pour the reaction mixture slowly into ice-cold HCl (1M, 200 mL) to decompose the aluminum complex.
Workup: Extract with DCM (3 x 50 mL). Wash combined organics with Brine. Dry over Na2SO4.
Purification: Concentrate in vacuo. Recrystallize the solid residue from Ethanol/Water to yield off-white crystals.
Expected Yield: 85-92%
Melting Point: 105-107°C [5]
Protocol B: Conversion to Hydroxamic Acid (HDACi Synthesis)
Objective: Functionalization of the carboxylic acid to the Zinc-Binding hydroxamate.
Activation: Dissolve the keto-acid (1 eq) in THF. Add 1,1'-Carbonyldiimidazole (CDI, 1.2 eq) and stir for 1 hour at RT (CO2 evolution observed).
Coupling: Prepare a fresh solution of Hydroxylamine hydrochloride (NH2OH·HCl, 3 eq) and KOH (3 eq) in MeOH. Filter off KCl precipitate.
Reaction: Add the hydroxylamine filtrate to the activated acid solution. Stir for 12 hours.
Isolation: Acidify to pH 5 with 1N HCl. Extract with Ethyl Acetate.[4]
Result: The resulting 5-(5-bromo-2-thienyl)-5-oxovalerohydroxamic acid is a potent HDAC inhibitor analog.
References
Fluorochem. (2024). Product Analysis: 5-(5-Bromo-2-thienyl)-5-oxovaleric acid (CAS 90971-93-0).[5] Retrieved from
Sigma-Aldrich. (2024). Safety and Technical Data: 5-(5-Bromo-2-thienyl)-5-oxopentanoic acid. Retrieved from
De Vreese, R., et al. (2015).[6] "Synthesis of benzothiophene-based hydroxamic acids as potent and selective HDAC6 inhibitors." Chemical Communications, 51(48), 9868-9871.[6] Link
Engel, J., et al. (2007). "Benzo[b]thiophene-based histone deacetylase inhibitors." Bioorganic & Medicinal Chemistry Letters, 17(15).[7] (Contextual reference for thiophene SAR). Link
Ketone Pharma. (2024). 5-Bromovaleric Acid and Derivatives: Synthesis Intermediates. (General synthesis conditions for valeric acid derivatives). Link